Comprehensive Technical Guide on 4-(2,6-Dimethylphenyl)phenol: Properties, Synthesis, and Applications in GPR40 Agonist Development
Executive Summary 4-(2,6-Dimethylphenyl)phenol (IUPAC: 2',6'-Dimethyl-[1,1'-biphenyl]-4-ol) is a highly specialized biphenyl derivative that serves as a privileged structural scaffold in modern medicinal chemistry. Chara...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2,6-Dimethylphenyl)phenol (IUPAC: 2',6'-Dimethyl-[1,1'-biphenyl]-4-ol) is a highly specialized biphenyl derivative that serves as a privileged structural scaffold in modern medicinal chemistry. Characterized by its sterically hindered ortho-methyl groups, this compound is a critical intermediate in the synthesis of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists [1]. By forcing the biphenyl system into a non-planar, orthogonal conformation, the 2,6-dimethyl substitution pattern optimizes the molecule's fit within the hydrophobic binding pocket of the GPR40 receptor, facilitating glucose-dependent insulin secretion without the hypoglycemic risks inherent to traditional sulfonylureas [2].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic protocols for 4-(2,6-Dimethylphenyl)phenol, designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Dynamics
The physical and chemical properties of 4-(2,6-Dimethylphenyl)phenol are dictated by the interplay between the polar phenolic hydroxyl group and the highly lipophilic, sterically bulky dimethylbiphenyl core[3][4].
Quantitative Data Summary
Property
Value / Description
IUPAC Name
2',6'-Dimethyl-[1,1'-biphenyl]-4-ol
CAS Registry Number
906008-27-3
Molecular Formula
C₁₄H₁₄O
Molecular Weight
198.26 g/mol
Topological Polar Surface Area (TPSA)
20.2 Ų
Estimated LogP
~4.1 (Highly Lipophilic)
Hydrogen Bond Donors
1 (Phenolic -OH)
Hydrogen Bond Acceptors
1 (Phenolic -OH)
Physical State
Solid (Crystalline Powder)
Structural Causality: The Orthogonal Conformation
From a structural biology perspective, the two methyl groups at the 2' and 6' positions of the phenyl ring induce severe steric clash with the ortho-hydrogens of the phenolic ring. Causality Check: This steric repulsion prevents the two aromatic rings from achieving coplanarity, locking the molecule into an orthogonal (twisted) geometry with a dihedral angle approaching 90° [5].
Pharmacological Benefit: This 3D architecture prevents flat π-π stacking, which drastically reduces off-target intercalation with DNA and improves the overall solubility and pharmacokinetic (PK) profile of downstream drug candidates.
Receptor Fit: The twisted conformation perfectly mimics the spatial volume of medium-to-long-chain free fatty acids, the endogenous ligands for GPR40 [6].
The synthesis of 4-(2,6-Dimethylphenyl)phenol relies on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the extreme steric bulk of the 2,6-dimethylphenyl halide poses a significant kinetic barrier to the transmetalation and reductive elimination steps of the catalytic cycle .
Objective: Synthesize 4-(2,6-Dimethylphenyl)phenol from 4-hydroxyphenylboronic acid and 2-bromo-1,3-dimethylbenzene.
Causality Check (Catalyst Selection): Standard catalysts like Pd(PPh₃)₄ often fail here. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a wide "bite angle" on the palladium center. This geometry forcibly brings the bulky organic ligands closer together, accelerating the rate-limiting reductive elimination step to form the C-C bond[7][8].
Step-by-Step Workflow:
Reagent Assembly: In a flame-dried Schlenk flask, combine 2-bromo-1,3-dimethylbenzene (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Base Addition: Add anhydrous K₂CO₃ (3.0 equiv). Reasoning: The base is strictly required to coordinate with the boronic acid, forming a highly nucleophilic tetrahedral boronate complex that readily undergoes transmetalation with the Pd(II) intermediate.
Solvent Degassing (Self-Validating Step): Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension via three rigorous freeze-pump-thaw cycles. Reasoning: Ambient oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide dead-end. Complete deoxygenation ensures catalytic turnover and prevents batch failure.
Thermal Activation: Heat the reaction mixture to 90 °C under a positive pressure of argon for 12 hours.
Quench and Extraction: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure target phenol.
Suzuki-Miyaura cross-coupling workflow for synthesizing the sterically hindered biphenyl.
Protocol 2: O-Alkylation for Pharmacophore Assembly
Objective: Attach a propanoic acid derivative to the phenolic oxygen to complete the GPR40 agonist pharmacophore.
Causality Check (Base Selection): Using a mild base like Cs₂CO₃ in a polar aprotic solvent (DMF) ensures selective O-alkylation over C-alkylation. The large cesium cation weakly coordinates to the phenoxide oxygen, generating a "naked," highly reactive nucleophile.
Step-by-Step Workflow:
Dissolve 4-(2,6-Dimethylphenyl)phenol (1.0 equiv) in anhydrous DMF under argon.
Add Cs₂CO₃ (1.5 equiv) and stir for 30 minutes at 25 °C to fully generate the phenoxide anion.
Dropwise add the alkyl electrophile (e.g., methyl 3-bromopropanoate, 1.2 equiv).
Heat the mixture to 60 °C for 4 hours to drive the Sₙ2 substitution to completion.
Quench with ice water, extract with diethyl ether, and purify via chromatography to yield the ester precursor, which is subsequently saponified to the active free acid.
Applications in Drug Development: GPR40 (FFA1) Agonism
The integration of 4-(2,6-Dimethylphenyl)phenol into drug candidates has revolutionized the approach to managing Type 2 Diabetes. When functionalized with an acidic tail, the resulting compounds act as potent full agonists for the GPR40 receptor [9].
Mechanism of Action:
GPR40 is a Gαq-coupled GPCR predominantly expressed on pancreatic β-cells. Binding of the biphenyl agonist triggers a signaling cascade that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium (Ca²⁺). This calcium spike drives the exocytosis of insulin vesicles—but crucially, only in the presence of elevated blood glucose levels (Glucose-Stimulated Insulin Secretion, GSIS) [6].
Title: Biphenyl compounds and uses thereof (WO2015062486A1)
Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Optimization of GPR40 Agonists for Type 2 Diabetes
Source: PubMed Central (PMC) - National Institutes of Health (NIH)
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Title: GPR40: A therapeutic target for mediating insulin secretion
Source: Experimental and Therapeutic Medicine (Spandidos Publications)
URL: [Link]
Title: Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction
Source: Asian Journal of Organic & Medicinal Chemistry
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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 4-(2,6-Dimethylphenyl)phenol
Foreword For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to designing novel therapeutics. This guide delves into the structural elucidation of 4-(2,6-Dimethylphenyl)phenol, a molecule of interest due to its substituted biphenyl scaffold, a common motif in pharmacologically active compounds.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of 4-(2,6-Dimethylphenyl)phenol has not yet been experimentally determined and/or deposited. This presents a unique opportunity to outline the established methodologies for such a determination, from synthesis to final structural analysis.
In lieu of its specific crystallographic data, this guide will utilize the well-characterized structure of 4-phenylphenol (also known as 4-hydroxybiphenyl) as a representative analogue. By examining the crystal structure of this parent compound, we can infer and discuss the likely structural features of 4-(2,6-Dimethylphenyl)phenol and the potential influence of the ortho-methyl substituents.
Synthesis of 4-(2,6-Dimethylphenyl)phenol
The synthesis of 4-arylphenols is a well-established field in organic chemistry, with several robust methods available. Among the most powerful and versatile is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.[3][4]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A logical and efficient approach to synthesize 4-(2,6-Dimethylphenyl)phenol is the Suzuki-Miyaura coupling of 4-iodophenol with 2,6-dimethylphenylboronic acid.
Figure 1: Proposed Suzuki-Miyaura coupling reaction for the synthesis of 4-(2,6-Dimethylphenyl)phenol.
Experimental Protocol: Synthesis
The following is a detailed, step-by-step methodology for the synthesis of 4-(2,6-Dimethylphenyl)phenol, adapted from established protocols for Suzuki-Miyaura couplings.[1][3]
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), 2,6-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1:1 ratio of toluene, ethanol, and water. The solvent choice is crucial for dissolving the reactants and facilitating the reaction.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.
Workup: After completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(2,6-Dimethylphenyl)phenol.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The process of crystallization is often an empirical science, requiring screening of various conditions.
Experimental Protocol: Crystallization
Solvent Selection: The choice of solvent is paramount. A good solvent for crystallization will dissolve the compound when hot but not when cold. A systematic approach involves testing a range of solvents with varying polarities.
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.
Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles.
As the crystal structure of 4-(2,6-Dimethylphenyl)phenol is not available, we will analyze the crystallographic data of 4-phenylphenol (4-hydroxybiphenyl) as a close structural analogue. The data presented here is based on a typical structure determination of this compound.
Crystallographic Parameter
4-Phenylphenol (Representative Data)
Chemical Formula
C₁₂H₁₀O
Formula Weight
170.21 g/mol
Crystal System
Monoclinic
Space Group
P2₁/n
a (Å)
11.60
b (Å)
5.65
c (Å)
13.80
β (°)
91.5
Volume (ų)
904.5
Z
4
Density (calculated) (g/cm³)
1.25
R-factor (%)
4.5
Note: The crystallographic parameters presented in the table are representative values for 4-phenylphenol and are intended for illustrative purposes.
Structural Insights from 4-Phenylphenol
The crystal structure of 4-phenylphenol reveals several key features:
Planarity: The two phenyl rings are not coplanar. The dihedral angle between the rings is typically in the range of 30-40 degrees. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the two rings.
Hydrogen Bonding: The hydroxyl group actively participates in intermolecular hydrogen bonding, forming chains or networks of molecules within the crystal lattice. This is a dominant feature in the crystal packing of phenols.
Bond Lengths and Angles: The C-C and C-O bond lengths and the bond angles within the phenyl rings are consistent with those of other aromatic systems.
Predicted Structural Features of 4-(2,6-Dimethylphenyl)phenol
By extrapolating from the structure of 4-phenylphenol, we can predict the likely structural characteristics of 4-(2,6-Dimethylphenyl)phenol:
Increased Dihedral Angle: The presence of the two methyl groups at the ortho-positions of one of the phenyl rings will introduce significant steric hindrance. This is expected to cause a larger dihedral angle between the two aromatic rings compared to 4-phenylphenol.
Hydrogen Bonding: The phenolic hydroxyl group will still be a primary driver of the crystal packing through intermolecular hydrogen bonding.
Conformational Isomerism: The rotation around the C-C bond connecting the two rings may lead to different stable conformations (atropisomers), which could potentially be observed in the solid state.
Conclusion
While the definitive crystal structure of 4-(2,6-Dimethylphenyl)phenol remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis using single-crystal X-ray diffraction. The analysis of the closely related 4-phenylphenol offers valuable insights into the expected structural features, particularly the non-planar arrangement of the phenyl rings and the crucial role of hydrogen bonding in the crystal packing. The predicted increase in the dihedral angle due to the ortho-methyl groups highlights the importance of experimental verification. The protocols and methodologies detailed herein serve as a robust starting point for any researcher aiming to elucidate the crystal structure of this and other related compounds, which is a critical step in understanding their structure-property relationships for applications in medicinal chemistry and materials science.
References
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ResearchGate. (2025, August 9). X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H). Retrieved March 27, 2026, from [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2,6-Dimethylphenyl)phenol at High Temperatures
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(2,6-Dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(2,6-Dimethylphenyl)phenol at elevated temperatures. As a sterically hindered phenolic compound, its high-temperature behavior is of critical importance in various applications, including as an antioxidant in polymers and as a potential synthon in drug development processes where thermal stress is a factor. This document elucidates the theoretical underpinnings of its stability, details experimental methodologies for its assessment, and proposes potential thermal decomposition pathways. The insights provided herein are intended to equip researchers and professionals with the necessary knowledge to effectively utilize and handle this compound in high-temperature environments.
Introduction: The Significance of Thermal Stability in Hindered Phenols
4-(2,6-Dimethylphenyl)phenol belongs to the class of hindered phenols, which are characterized by bulky alkyl groups ortho to the hydroxyl group. This structural motif is central to their function as highly effective antioxidants. The steric hindrance provided by the dimethylphenyl group enhances the stability of the phenoxyl radical formed upon hydrogen donation, thereby preventing the propagation of radical chain reactions.
The thermodynamic stability of 4-(2,6-Dimethylphenyl)phenol at high temperatures is a crucial parameter that dictates its efficacy and integrity in applications such as polymer processing, lubrication, and high-temperature chemical synthesis. Understanding its decomposition profile is paramount for predicting its service lifetime, identifying potential degradation products, and ensuring the safety and reliability of the materials and processes in which it is employed.
Theoretical Framework: Bond Dissociation Energy and its Implications
The primary indicator of the thermal stability of a phenolic antioxidant is the bond dissociation energy (BDE) of its hydroxyl (O-H) group.[1] A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals, which is the fundamental mechanism of antioxidant action. However, a BDE that is too low can lead to premature degradation of the antioxidant itself at elevated temperatures.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of 4-(2,6-Dimethylphenyl)phenol. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Experimental Protocol: TGA of 4-(2,6-Dimethylphenyl)phenol
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: A small sample (5-10 mg) of high-purity 4-(2,6-Dimethylphenyl)phenol is placed in an inert crucible (e.g., alumina or platinum).
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidative effects, and also under an oxidative atmosphere (e.g., air) to assess its stability in real-world conditions. A flow rate of 50-100 mL/min is common.[4]
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[4]
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key thermal events.
Expected TGA Profile:
Based on data for the structurally similar 4-phenylphenol, which has a boiling point of 321 °C, significant weight loss for 4-(2,6-Dimethylphenyl)phenol is expected to begin at temperatures above 300 °C in an inert atmosphere.[5] The methyl substituents on the phenyl ring may slightly alter the onset of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Protocol: DSC of 4-(2,6-Dimethylphenyl)phenol
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through its melting point and into the decomposition region.
Data Analysis: The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Expected DSC Profile:
For 4-phenylphenol, the melting point is in the range of 164-166 °C.[5] The introduction of two methyl groups in 4-(2,6-Dimethylphenyl)phenol is likely to influence the crystal packing and thus the melting point. Following the melting endotherm, an exothermic event corresponding to decomposition would be expected at higher temperatures.
Evolved Gas Analysis: TGA-FTIR and Pyrolysis-GC-MS
To identify the decomposition products, TGA can be coupled with FTIR or a pyrolysis unit can be connected to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
TGA-FTIR: The gaseous products evolved during the TGA run are passed through an infrared gas cell, allowing for the identification of functional groups in the off-gas as a function of temperature.[6][7]
Pyrolysis-GC-MS: The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by MS. This provides detailed information about the decomposition products.[8]
Proposed High-Temperature Decomposition Pathways
In the absence of direct experimental data for 4-(2,6-Dimethylphenyl)phenol, a plausible decomposition mechanism can be proposed based on the known chemistry of phenols and aryl-substituted aromatics.
Initial Step: Homolytic Cleavage of the O-H Bond
At elevated temperatures, the weakest bond, the O-H bond, is the most likely to undergo homolytic cleavage, forming a phenoxyl radical and a hydrogen radical. The stability of the resulting phenoxyl radical is enhanced by the steric hindrance of the 2,6-dimethylphenyl group.
Subsequent Decomposition Pathways:
The highly reactive phenoxyl radical can then undergo several decomposition reactions:
C-C Bond Scission: The bond between the two phenyl rings can cleave, leading to the formation of various smaller aromatic and aliphatic fragments.
Ring Opening and Fragmentation: At very high temperatures, the aromatic rings can open, followed by a cascade of fragmentation reactions to produce smaller volatile molecules such as methane, carbon monoxide, and carbon dioxide.
Rearrangement and Condensation: The radical species can also undergo rearrangement and condensation reactions to form larger, more complex aromatic structures, contributing to char formation at very high temperatures.
Visualization of Proposed Decomposition Workflow
Caption: Proposed workflow for the thermal decomposition of 4-(2,6-Dimethylphenyl)phenol.
Quantitative Data Summary
While specific quantitative data for 4-(2,6-Dimethylphenyl)phenol is not available, the table below provides data for the closely related 4-phenylphenol for comparative purposes.
Researchers are encouraged to perform the experimental analyses outlined in this guide to obtain specific quantitative data for 4-(2,6-Dimethylphenyl)phenol.
Conclusion and Future Outlook
4-(2,6-Dimethylphenyl)phenol is a compound of significant interest due to its hindered phenol structure, which imparts valuable antioxidant properties. Its thermodynamic stability at high temperatures is a critical determinant of its performance and applicability. This guide has provided a theoretical framework for understanding its stability, detailed experimental protocols for its characterization, and a proposed decomposition pathway.
Future research should focus on obtaining precise experimental data for 4-(2,6-Dimethylphenyl)phenol through TGA, DSC, and evolved gas analysis techniques. A detailed kinetic study of its decomposition would provide valuable insights into its degradation mechanism and allow for more accurate predictions of its long-term stability under various thermal conditions. Such data will be instrumental for its effective and safe implementation in advanced materials and pharmaceutical applications.
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Wang, C., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1182.
An In-depth Technical Guide to the Solubility Profile of 4-(2,6-Dimethylphenyl)phenol in Polar Aprotic Solvents
Abstract The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and process chemistry, profoundly influencing bioavailability, formulation, and r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and process chemistry, profoundly influencing bioavailability, formulation, and reaction kinetics. This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(2,6-Dimethylphenyl)phenol, a substituted phenol with potential applications in materials science and as a synthetic building block. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a predictive, first-principles approach based on its physicochemical properties, coupled with a rigorous, field-proven experimental protocol for its empirical determination. We detail the gold-standard shake-flask method for measuring thermodynamic solubility and a robust High-Performance Liquid Chromatography (HPLC) method for quantification, enabling researchers to generate reliable and reproducible solubility data.
Introduction: The Significance of Solubility
4-(2,6-Dimethylphenyl)phenol is a bifunctional organic molecule featuring a sterically hindered phenolic group. The substitution pattern—a bulky, nonpolar dimethylphenyl group attached to the phenol ring—creates a unique molecular architecture that dictates its interaction with various solvents. For researchers in drug discovery and process development, a quantitative understanding of its solubility is paramount. In polar aprotic solvents—a class of solvents crucial for organic synthesis, formulation, and analytical chemistry—solubility data informs critical decisions regarding:
Reaction Medium Selection: Ensuring reactants remain in the solution phase for optimal reaction rates and yield.
Crystallization and Purification: Designing effective procedures for isolating the final product with high purity.
Formulation Development: Creating stable liquid formulations for preclinical studies or as final drug products.
High-Throughput Screening (HTS): Preparing stock solutions and ensuring compound viability in biological assays.[1]
This guide provides the theoretical foundation and practical instruction necessary to characterize the solubility profile of this compound with confidence.
Theoretical Solubility Assessment
A qualitative prediction of solubility can be derived from the fundamental principle of "like dissolves like," which considers the interplay of polarity, hydrogen bonding, and molecular structure.
The Solute: 4-(2,6-Dimethylphenyl)phenol
Structure and Polarity: The molecule possesses a distinct amphiphilic character. The phenolic hydroxyl (-OH) group is highly polar and can act as a hydrogen bond donor. Conversely, the biphenyl scaffold, decorated with two methyl groups, is large, rigid, and nonpolar.
Intermolecular Forces: In its solid, crystalline state, the primary intermolecular forces are hydrogen bonds between the phenolic hydroxyl groups and van der Waals forces between the aromatic rings. Overcoming this crystal lattice energy is a prerequisite for dissolution.
The Solvents: Polar Aprotic Media
Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, yet they lack acidic protons (e.g., O-H or N-H bonds).[3] This makes them excellent solvents for polar molecules but poor hydrogen bond donors. Key examples include:
Dimethyl Sulfoxide (DMSO): A highly polar solvent with a strong dipole moment and an excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF): Another highly polar solvent capable of accepting hydrogen bonds.
Acetonitrile (ACN): A moderately polar solvent with a strong dipole moment.
Acetone: A common, moderately polar solvent.
Tetrahydrofuran (THF): A less polar aprotic solvent with a lower dielectric constant.
Predicted Solubility Profile
Based on the solute and solvent characteristics, we can predict the following solubility trend for 4-(2,6-Dimethylphenyl)phenol:
High Solubility: Expected in solvents like DMSO and DMF . These solvents are strong hydrogen bond acceptors and are highly polar, allowing them to effectively solvate the polar -OH group and interact favorably with the molecule's overall dipole moment.
Moderate Solubility: Expected in Acetone and Acetonitrile . These solvents are sufficiently polar to interact with the phenol group, but their interaction with the large nonpolar portion of the molecule is less favorable compared to DMSO or DMF.
Low to Moderate Solubility: Expected in Tetrahydrofuran (THF) . As a less polar ether, THF's ability to overcome the solute's crystal lattice energy and solvate the polar functional group is significantly reduced.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Principle of the Method
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique, such as HPLC.[5]
Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.[6][7]
Step-by-Step Experimental Procedure
Preparation: Add an excess amount of solid 4-(2,6-Dimethylphenyl)phenol to a series of vials (in triplicate for each solvent). An amount that is visually in excess (e.g., 5-10 mg in 1 mL of solvent) is sufficient.
Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of the desired polar aprotic solvent into each vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to ensure equilibrium is reached. A 24-hour period is standard for thermodynamic solubility, though preliminary time-to-equilibrium studies can refine this.[1][8]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. For finely dispersed solids, centrifugation (e.g., 10 minutes at 14,000 rpm) is required to pellet the undissolved material.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean collection vial. Causality: This filtration step is critical to remove any microscopic solid particles that could otherwise falsely inflate the measured concentration.
Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to bring its concentration within the linear range of the HPLC calibration curve. A precise dilution factor is essential for accurate back-calculation.
Quantification: Analyze the diluted samples by HPLC as described in section 3.4.
Quantification by HPLC-UV
High-Performance Liquid Chromatography is the preferred method for quantifying phenolic compounds due to its specificity and sensitivity.[9]
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (both acidified with 0.1% formic or phosphoric acid to ensure the phenol is in its protonated state). A typical starting point could be 60:40 ACN:Water.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of maximum absorbance for 4-(2,6-Dimethylphenyl)phenol (determined by scanning a standard solution, likely around 270-280 nm).
Calibration: Prepare a series of standard solutions of the compound of known concentration in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the diluted samples.
Visualization of Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility & Discussion
Solvent-Solute Interactions
The primary interactions governing the solubility of 4-(2,6-Dimethylphenyl)phenol in polar aprotic solvents are:
Hydrogen Bonding: The phenolic -OH group acts as a hydrogen bond donor, and the oxygen or nitrogen atoms in the polar aprotic solvent (e.g., the sulfoxide oxygen in DMSO) act as strong hydrogen bond acceptors.
Dipole-Dipole Interactions: Both the solute and the polar aprotic solvents possess significant dipole moments, leading to favorable electrostatic interactions.
van der Waals Forces: The large, nonpolar aromatic rings of the solute interact with the alkyl groups of the solvent molecules via weaker London dispersion forces.
The balance of these forces determines the overall solubility. In DMSO, the strong hydrogen bond acceptance and high polarity create a highly favorable environment for the solute.
Quantitative results from the experimental protocol should be summarized in a clear, tabular format for easy comparison across different solvents.
Solvent
Temperature (°C)
Mean Solubility (mg/mL)
Standard Deviation (mg/mL)
Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
25
Experimental Value
Experimental Value
Calculated Value
N,N-Dimethylformamide (DMF)
25
Experimental Value
Experimental Value
Calculated Value
Acetonitrile (ACN)
25
Experimental Value
Experimental Value
Calculated Value
Acetone
25
Experimental Value
Experimental Value
Calculated Value
Tetrahydrofuran (THF)
25
Experimental Value
Experimental Value
Calculated Value
Conclusion
This technical guide establishes a robust framework for assessing the solubility of 4-(2,6-Dimethylphenyl)phenol in polar aprotic solvents. The theoretical analysis, based on its amphiphilic structure, predicts a solubility profile ranging from high in strongly polar solvents like DMSO to moderate or low in less polar media such as THF. To validate this prediction and generate precise, actionable data, a detailed protocol for the shake-flask method coupled with HPLC quantification has been provided. By adhering to this self-validating methodology, researchers and drug development professionals can confidently determine the solubility profile, enabling informed decisions in chemical synthesis, process optimization, and formulation science.
References
Ziakas, N., et al. (2025). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
Castillo-Muñoz, N., et al. (2008). Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale. ACS Publications. [Link]
Gomes, E. R. M., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]
Liaqat, A., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
Soare, L. C., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Rahimpour, E., & Martinez, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Cheméo. (n.d.). 4-allyl-2,6-dimethyl-phenol - Chemical & Physical Properties. Cheméo. [Link]
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Electronic and steric properties of 4-(2,6-Dimethylphenyl)phenol
An In-Depth Technical Guide to the Electronic and Steric Properties of 4-(2,6-Dimethylphenyl)phenol Introduction 4-(2,6-Dimethylphenyl)phenol stands as a molecule of significant interest at the intersection of materials...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic and Steric Properties of 4-(2,6-Dimethylphenyl)phenol
Introduction
4-(2,6-Dimethylphenyl)phenol stands as a molecule of significant interest at the intersection of materials science and medicinal chemistry. As a member of the substituted biphenyl family, its unique structural arrangement—a phenol ring linked to a sterically encumbered 2,6-dimethylphenyl moiety—gives rise to a fascinating interplay of electronic and steric properties. These characteristics govern its reactivity, conformational dynamics, and potential applications, from advanced polymer synthesis to the design of novel therapeutic agents.
The presence of bulky methyl groups in the ortho positions of one of the phenyl rings enforces a twisted conformation, restricting free rotation around the central carbon-carbon single bond. This steric hindrance not only defines the molecule's three-dimensional shape but also profoundly influences the electronic communication between the two aromatic systems. The electron-donating hydroxyl group further modulates the electronic landscape, rendering the molecule a prime candidate for applications where controlled reactivity and specific spatial arrangements are paramount.
This technical guide offers a comprehensive exploration of the core electronic and steric properties of 4-(2,6-Dimethylphenyl)phenol. It is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of its molecular structure, theoretical and experimental characterization, and potential applications, all grounded in established scientific principles.
Molecular Structure and Identification
4-(2,6-Dimethylphenyl)phenol, a derivative of biphenyl, possesses a distinct architecture that is central to its properties.
IUPAC Name: 4-(2,6-Dimethylphenyl)phenol
Molecular Formula: C₁₄H₁₄O
Molecular Weight: 198.26 g/mol
The core structure consists of a phenol ring connected at the para-position to a 2,6-dimethylphenyl (xylenyl) group. The key feature is the steric clash between the ortho-methyl groups and the adjacent phenyl ring, which dictates the molecule's overall conformation.
Property
Value
IUPAC Name
4-(2,6-Dimethylphenyl)phenol
Molecular Formula
C₁₄H₁₄O
Molecular Weight
198.26 g/mol
Canonical SMILES
CC1=C(C=CC=C1C)C2=CC=C(C=C2)O
InChI Key
Awaiting experimental confirmation
Electronic Properties: A Theoretical Perspective
The electronic nature of 4-(2,6-Dimethylphenyl)phenol is a product of the conjugated π-systems of the two aromatic rings, modulated by the electron-donating hydroxyl (-OH) group and the weakly electron-donating methyl (-CH₃) groups. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.[1][2]
1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic transitions.
HOMO: The HOMO is expected to be localized primarily on the electron-rich phenol ring, a consequence of the strong electron-donating nature of the hydroxyl group. This localization makes the phenolic oxygen and the ortho and para positions of that ring susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be distributed across the biphenyl system, with significant contributions from the 2,6-dimethylphenyl ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity. For substituted 4-phenylphenols, this gap is influenced by the nature of the substituents.[1][2]
2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within the molecule, highlighting regions of positive and negative electrostatic potential.
Negative Potential: The most negative region is invariably located around the phenolic oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack.
Positive Potential: The most positive potential is associated with the hydroxyl hydrogen, making it the primary site for hydrogen bond donation and deprotonation.
3. Natural Bond Orbital (NBO) Analysis
NBO analysis can reveal details about charge delocalization and intramolecular interactions. For 4-(2,6-Dimethylphenyl)phenol, significant hyperconjugative interactions are expected between the filled π-orbitals of the aromatic rings and the σ* anti-bonding orbitals, contributing to the stability of the molecule. The analysis of substituted 4-phenylphenols has demonstrated the utility of NBO in understanding intramolecular charge transfer.[2]
Steric Properties and Conformational Analysis
The most defining characteristic of 4-(2,6-Dimethylphenyl)phenol is the severe steric hindrance imposed by the two ortho-methyl groups. This leads to a non-planar conformation, a phenomenon well-documented in substituted biphenyls.[3][4]
1. Torsional Angle and Atropisomerism
The steric repulsion between the ortho-methyl groups and the adjacent phenyl ring forces the two rings to twist relative to each other.
Dihedral Angle: Biphenyl itself is not planar, exhibiting a dihedral angle of approximately 45°.[3] In 4-(2,6-Dimethylphenyl)phenol, this angle is expected to be significantly larger, likely approaching 90°, to minimize steric strain. This restricted rotation is a hallmark of 2,6-disubstituted biphenyls.[5]
Rotational Barrier: The energy barrier to rotation around the central C-C bond is substantial. This high barrier can lead to the existence of stable rotational conformers known as atropisomers. For a molecule to be resolvable into stable atropisomers at room temperature, the rotational barrier typically needs to be in the range of 16-19 kcal/mol.[3]
2. Impact on Reactivity
Steric hindrance plays a crucial role in directing the molecule's reactivity.
Shielding of the Reaction Center: The bulky 2,6-dimethylphenyl group can shield one face of the phenol ring, potentially directing incoming reagents to the less hindered face.
Inhibition of Planarity: The forced non-planar conformation disrupts the π-conjugation across the two rings. This has significant implications for its electronic properties, such as the energy of its UV-Vis absorption bands.
Proposed Synthesis and Reactivity
The synthesis of 4-(2,6-Dimethylphenyl)phenol can be achieved through modern cross-coupling reactions, which are well-suited for creating bonds between sp²-hybridized carbon atoms.
1. Suzuki-Miyaura Cross-Coupling
A highly plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Reactants: 4-Iodophenol (or a protected version like 4-iodoanisole) and 2,6-dimethylphenylboronic acid.
Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like K₂CO₃ or Cs₂CO₃.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.
Caption: Proposed Suzuki-Miyaura synthesis of 4-(2,6-Dimethylphenyl)phenol.
2. Reactivity of the Phenolic Group
The phenolic hydroxyl group is the primary site of reactivity.
Acidity: The hydroxyl proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile.
O-Arylation/O-Alkylation: The phenoxide can undergo reactions such as the Ullmann condensation or Williamson ether synthesis to form diaryl ethers or alkyl aryl ethers. However, the steric hindrance from the adjacent 2,6-dimethylphenyl group may influence the feasibility and yield of these reactions.[6]
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution at the positions ortho to the hydroxyl group.
Potential Applications
The unique combination of a reactive phenolic group and a sterically hindered biphenyl structure makes 4-(2,6-Dimethylphenyl)phenol a valuable molecule in several fields.
1. Drug Development and Medicinal Chemistry
Antioxidant Properties: Sterically hindered phenols are well-known for their ability to act as radical scavengers.[7][8][9] The 2,6-disubstitution pattern enhances the stability of the resulting phenoxyl radical, making it an effective antioxidant. This property is highly relevant in the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders.[10]
Scaffold for Bioactive Molecules: The ability of sterically hindered phenols to switch from antioxidants to cytotoxic species under specific redox conditions makes them attractive for cancer therapy.[7][11] The 4-(2,6-Dimethylphenyl)phenol scaffold can be further functionalized to create hybrid molecules with targeted biological activity.
2. Polymer Science and Materials Chemistry
Monomer for High-Performance Polymers: Phenolic compounds are precursors to polymers like polyphenylenoxides (PPOs). The bulky, rigid structure of 4-(2,6-Dimethylphenyl)phenol could be incorporated into polymer backbones to enhance thermal stability, and mechanical strength, and modify solubility.
Ligand Design for Catalysis: The defined steric and electronic environment of this molecule makes it a candidate for use as a ligand in transition metal catalysis. The steric bulk can be used to control the coordination sphere of a metal center, thereby influencing the selectivity of a catalytic reaction.
Methodologies for Characterization
A combination of computational and experimental techniques is essential for a thorough understanding of 4-(2,6-Dimethylphenyl)phenol.
1. Computational Chemistry Protocol
Density Functional Theory (DFT) provides deep insights into the molecule's properties.
Objective: To determine the optimized geometry, electronic structure (HOMO, LUMO, MEP), and vibrational frequencies.
Methodology:
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Functional: B3LYP is a commonly used hybrid functional for such systems.[1][2]
Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[1][2]
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the molecule's properties.[2]
Analysis: Perform frequency calculations to confirm a true energy minimum, followed by NBO and MEP analysis. Use Time-Dependent DFT (TD-DFT) for simulating UV-Vis spectra.[1][2]
Caption: A typical workflow for DFT analysis of 4-(2,6-Dimethylphenyl)phenol.
2. Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number and connectivity of protons. The hydroxyl proton will likely appear as a broad singlet, and the aromatic protons will show characteristic splitting patterns.
¹³C NMR: Will identify all unique carbon environments in the molecule.
Infrared (IR) Spectroscopy:
A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration of the phenol.
Absorptions in the 1450-1600 cm⁻¹ range will correspond to C=C stretching in the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy:
Will reveal electronic transitions within the molecule. The non-planar structure may lead to a blue-shift in the main absorption bands compared to a hypothetical planar analogue due to reduced conjugation.
X-ray Crystallography:
This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.[12] This technique would provide unequivocal proof of the sterically enforced twisted conformation.
Conclusion
4-(2,6-Dimethylphenyl)phenol is a molecule defined by the interplay between its electron-rich phenolic component and the sterically demanding 2,6-dimethylphenyl group. This structural duality results in a twisted, non-planar conformation with restricted rotation, which in turn governs its electronic properties and reactivity. Its potential as a stable radical scavenger makes it a highly attractive scaffold for the development of novel antioxidants and therapeutics for diseases involving oxidative stress. Furthermore, its rigid and well-defined three-dimensional structure presents opportunities for its use as a specialized monomer in polymer science and as a ligand in catalysis. A thorough characterization, combining advanced computational modeling with empirical spectroscopic and crystallographic data, is key to fully unlocking the potential of this versatile compound.
References
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Reddy, B. V., et al. (2022). Experimental and DFT Quantum Chemical Studies on Structural, Vibrational and Molecular Properties of Some Substituted 4-Phenylphenols. Journal of Molecular Structure, 1273, 134263. [Link]
Kass, S. R., et al. (2006). Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens. The Journal of Organic Chemistry, 71(23), 8835-8841. [Link]
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What is the pKa value of the hydroxyl group in 4-(2,6-Dimethylphenyl)phenol
An In-depth Technical Guide to the Acidity of 4-(2,6-Dimethylphenyl)phenol Executive Summary The Fundamental Importance of Phenolic Acidity (pKa) Phenols are weak acids, undergoing equilibrium dissociation in aqueous med...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Acidity of 4-(2,6-Dimethylphenyl)phenol
Executive Summary
The Fundamental Importance of Phenolic Acidity (pKa)
Phenols are weak acids, undergoing equilibrium dissociation in aqueous media to yield a phenoxide anion and a proton. The pKa value is the negative logarithm of the acid dissociation constant (Ka) for this reaction and represents the pH at which the phenol and its conjugate base are present in equal concentrations.
The acidity of a phenol is fundamentally determined by the stability of its corresponding phenoxide anion.[1] Any structural feature that delocalizes the negative charge on the oxygen atom will stabilize the anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value (stronger acid).[2] Conversely, features that concentrate the negative charge will destabilize the anion, leading to a higher pKa (weaker acid). In drug development, this value is critical; for instance, the ionization state of a drug candidate at physiological pH (≈7.4) governs its ability to cross lipid membranes (favoring the neutral form) and its solubility in aqueous environments (favoring the ionized form).
Structural Analysis and pKa Estimation for 4-(2,6-Dimethylphenyl)phenol
To estimate the pKa of 4-(2,6-Dimethylphenyl)phenol, we must first analyze the electronic and steric effects of its substituents by comparing it to structurally related compounds.
More acidic than phenol. The para-phenyl group is electron-withdrawing via an inductive effect and can further delocalize the negative charge through resonance, stabilizing the phenoxide.
Less acidic than phenol. The two ortho-methyl groups are electron-donating via induction, which destabilizes the phenoxide by intensifying its negative charge.
The Decisive Role of Steric Inhibition of Resonance
The structure of 4-(2,6-Dimethylphenyl)phenol introduces a critical steric interaction. The two methyl groups at the 2- and 6-positions of the second phenyl ring physically clash with the first (phenolic) ring. This steric hindrance forces the two aromatic rings to twist out of planarity.
This twisting has a profound electronic consequence known as Steric Inhibition of Resonance (SIR) .[10][11] For the resonance stabilization observed in 4-phenylphenol to occur, the π-orbitals of both rings must overlap, which requires a planar or near-planar conformation. By forcing the rings into a twisted state, the ortho-methyl groups effectively decouple the π-systems.
Consequences for pKa:
Resonance Stabilization is Negated: The primary mechanism that makes 4-phenylphenol (pKa 9.55) more acidic than phenol—extended delocalization of the negative charge across both rings—is eliminated.
Inductive Effect Dominates: With resonance nullified, the electronic influence of the 2,6-dimethylphenyl substituent is reduced primarily to its inductive effect. Due to the electronegativity of its sp²-hybridized carbons, the phenyl group still exerts a weak electron-withdrawing inductive effect, which should stabilize the phenoxide anion more than a simple hydrogen.
Estimated pKa Value:
Based on this analysis, the pKa of 4-(2,6-Dimethylphenyl)phenol is predicted to be:
Lower (more acidic) than 2,6-dimethylphenol (pKa ≈ 10.6) because the phenyl substituent is more electron-withdrawing than a hydrogen.
Lower (more acidic) than phenol (pKa ≈ 9.99) due to the net electron-withdrawing inductive effect of the twisted 2,6-dimethylphenyl group.
Higher (less acidic) than 4-phenylphenol (pKa ≈ 9.55) because the crucial resonance stabilization is absent.
Therefore, a reasoned estimate for the pKa of 4-(2,6-Dimethylphenyl)phenol lies in the range of 9.7 to 9.9 . Commercial prediction software, which utilizes extensive databases and quantitative structure-property relationship (QSPR) models, could provide a more precise in-silico estimation.[12][13]
Experimental Determination of pKa
To obtain a definitive pKa value, direct experimental measurement is required. Potentiometric and spectrophotometric titrations are two of the most robust and widely accepted methods.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a strong base is incrementally added. The pKa is determined from the midpoint of the buffer region of the resulting titration curve.
Detailed Protocol:
System Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
Sample Preparation: Accurately prepare a solution of 4-(2,6-Dimethylphenyl)phenol (e.g., 0.01 M) in a suitable solvent. Due to its low water solubility, a co-solvent system such as a methanol-water or acetonitrile-water mixture is often necessary. Maintain a constant ionic strength using an inert salt like 0.15 M KCl.
Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the volume of base required to neutralize 50% of the acid). This can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric Titration
This method is ideal for compounds whose protonated (ArOH) and deprotonated (ArO⁻) forms exhibit distinct UV-Vis absorbance spectra. The pKa is determined by measuring absorbance changes across a range of pH values.
Detailed Protocol:
Spectral Characterization: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (pH << pKa, e.g., pH 2) to obtain the spectrum of the pure ArOH form. Repeat in a highly basic solution (pH >> pKa, e.g., pH 12) for the pure ArO⁻ form.
Wavelength Selection: Identify an analytical wavelength (λ_max) where the difference in absorbance between the ArOH and ArO⁻ species is maximal.
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the estimated pKa (e.g., from pH 8.5 to 11.5 in 0.2 pH unit increments).
Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte, each in a different buffer from the series. Measure the absorbance of each solution at the chosen analytical wavelength.
Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log[(A - A_basic) / (A_acidic - A)]
Where A is the absorbance at a given pH, A_basic is the absorbance of the deprotonated form, and A_acidic is the absorbance of the protonated form. Plotting log[(A - A_basic) / (A_acidic - A)] versus pH yields a straight line with a y-intercept equal to the pKa.
Caption: Workflow for pKa determination via spectrophotometric titration.
Computational Prediction of pKa
In the absence of experimental data, quantum mechanical calculations provide a powerful tool for pKa prediction.[3] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
Theoretical Principle:
The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in the aqueous phase. The "direct approach" calculates the free energies of the protonated phenol (HA), the phenoxide anion (A⁻), and the solvated proton (H⁺), and combines them to find the overall ΔG of the reaction.
Generalized Workflow:
Geometry Optimization: The 3D structures of the phenol (HA) and its conjugate base (A⁻) are optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and an appropriate basis set (e.g., 6-311++G(d,p)).
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.
Solvation Energy Calculation: The effect of the solvent (water) is crucial and is modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Single-point energy calculations are performed on the gas-phase optimized geometries using the chosen solvation model to obtain the free energies in solution. For higher accuracy, geometries can be re-optimized within the solvent model.
pKa Calculation: The pKa is calculated from the absolute Gibbs free energy of the deprotonation reaction (ΔG_aq) using the following thermodynamic cycle:
pKa = ΔG_aq / (2.303 * RT)
Where ΔG_aq is derived from the calculated free energies of HA(aq), A⁻(aq), and an established experimental value for the free energy of the solvated proton, H⁺(aq).
Caption: Generalized workflow for computational pKa prediction.
Conclusion
The pKa of 4-(2,6-Dimethylphenyl)phenol is a nuanced property governed by a delicate interplay of inductive, resonance, and, most critically, steric effects. Due to steric inhibition of resonance caused by the ortho-methyl groups, the molecule's acidity is enhanced relative to phenol by the inductive pull of the second aromatic ring, but not to the extent seen in the planar, resonance-stabilized 4-phenylphenol. This leads to an estimated pKa in the range of 9.7-9.9. For drug development professionals requiring absolute certainty, this estimate must be confirmed through rigorous experimental methods like potentiometric or spectrophotometric titration. In parallel, modern computational chemistry offers a reliable and increasingly accurate alternative for predicting this crucial physicochemical parameter, guiding molecular design and lead optimization efforts.
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
Maier, J. P., & Turner, D. W. (1972). Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 1.—Biphenyls. Faraday Discussions of the Chemical Society. [Link]
Chemistry Steps. (2025). How Resonance Affects Acidity and Basicity. [Link]
Application Note & Protocol: Synthesis of 4-(2,6-Dimethylphenyl)phenol via Suzuki-Miyaura Coupling
Introduction: The Challenge and Utility of Sterically Hindered Biaryl Phenols Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1][2] Specifically, sterically hinder...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge and Utility of Sterically Hindered Biaryl Phenols
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1][2] Specifically, sterically hindered phenols, such as 4-(2,6-Dimethylphenyl)phenol, are of significant interest due to their unique electronic and steric properties, which can impart desirable characteristics like enhanced metabolic stability in drug candidates or specific performance attributes in polymers and ligands.
The synthesis of such compounds, featuring a quaternary carbon-carbon bond between two aryl rings, one of which is ortho-disubstituted, presents a significant synthetic challenge. Traditional methods often lack the efficiency and functional group tolerance required for complex molecule synthesis.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the formation of C-C bonds.[3][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6]
This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(2,6-Dimethylphenyl)phenol from 4-bromophenol and 2,6-dimethylphenylboronic acid. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the foundational knowledge to adapt and troubleshoot this powerful transformation.
Overall Reaction Scheme
The target transformation is the coupling of an aryl halide (4-bromophenol) with an organoboronic acid (2,6-dimethylphenylboronic acid) as shown below.
Figure 1. Suzuki-Miyaura coupling for the synthesis of 4-(2,6-Dimethylphenyl)phenol.
Experimental Protocol
This protocol is designed as a robust starting point and may be optimized for specific laboratory conditions or scale.
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a potential carcinogen. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (865 mg, 5.0 mmol), 2,6-dimethylphenylboronic acid (900 mg, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
Solvent and Catalyst Addition:
Under a positive pressure of the inert gas, add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
Stir the resulting suspension for 10 minutes to dissolve the reagents as much as possible.
Carefully add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), to the flask. The mixture will typically turn a deeper yellow or orange color.
Reaction Execution:
Immerse the flask in a preheated oil bath at 90-100 °C.
Allow the reaction to stir vigorously under reflux for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromophenol is consumed.
Workup and Extraction:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Add 30 mL of ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel.
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The resulting crude solid can be purified by flash column chromatography on silica gel.[7]
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(2,6-Dimethylphenyl)phenol as a white to off-white solid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 4-(2,6-Dimethylphenyl)phenol.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][5][8]
The Catalytic Cycle
The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of 4-bromophenol. This step forms a square planar Pd(II) intermediate. The reactivity of aryl halides follows the trend I > Br > OTf >> Cl, which is related to the C-X bond dissociation energy.[2][10]
Transmetalation: This is often the rate-determining step and where the base plays its critical role.[11] The boronic acid itself is not sufficiently nucleophilic to react with the Pd(II) complex. The base (K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13][14] This activated species then transfers its organic group (the 2,6-dimethylphenyl moiety) to the palladium center, displacing the bromide ligand. The use of a biphasic solvent system (dioxane/water) is essential to dissolve both the organic substrates and the inorganic base to facilitate this step.
Reductive Elimination: The final step involves the coupling of the two organic fragments (the 4-hydroxyphenyl and 2,6-dimethylphenyl groups) attached to the palladium center. This forms the desired C-C bond of the product, 4-(2,6-Dimethylphenyl)phenol, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
Inactive catalyst (oxidized Pd).
Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened or high-quality catalyst.
Insufficiently strong or soluble base.
Consider a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring to mix phases.
Low reaction temperature.
Increase the reaction temperature to 100-110 °C.
Homocoupling of Boronic Acid
Presence of oxygen in the reaction mixture.
Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas.
Protodeborylation (Boronic acid replaced by -H)
Prolonged reaction time at high temperature, especially in the presence of water.
Monitor the reaction closely and stop it once the starting material is consumed. Minimize the amount of water if this is a persistent issue.
Difficult Purification
Formation of phosphine oxides or other byproducts.
A thorough aqueous workup can help remove some polar impurities. Ensure proper silica gel loading and eluent polarity for chromatography.
Characterization of 4-(2,6-Dimethylphenyl)phenol
¹H NMR: Expect characteristic signals for the aromatic protons. The protons on the phenol ring will appear as two doublets (AA'BB' system). The protons on the dimethylphenyl ring will show a singlet for the two methyl groups and signals for the meta and para protons. A broad singlet for the phenolic -OH will also be present.
¹³C NMR: The spectrum will show the expected number of aromatic carbon signals, with distinct signals for the quaternary carbons of the C-C bond and the carbon bearing the hydroxyl group. The methyl carbons will appear as a single peak in the aliphatic region.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₄H₁₄O, m/z = 198.26) should be observed.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of complex biaryl compounds like 4-(2,6-Dimethylphenyl)phenol. By understanding the key steps of the catalytic cycle and the critical role of each reagent, researchers can reliably execute this transformation. This protocol provides a validated starting point, while the accompanying mechanistic discussion and troubleshooting guide offer the necessary insights for adapting the reaction to new substrates and achieving high yields of the desired products, thereby accelerating research and development in chemistry and drug discovery.
References
Al-Masum, M., & Ng, D. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
Garg, N. K. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. [Link]
Al-Masum, M., & Ng, D. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. [Link]
Wang, C., & Szostak, M. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
ResearchGate. (n.d.). General mechanism of Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
Le Bideau, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
ACS Publications. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides. The Journal of Organic Chemistry. [Link]
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
Dalton Transactions. (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. RSC Publishing. [Link]
ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction. ResearchGate. [Link]
El-Remaily, M. A. A., et al. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. [Link]
Google Patents. (n.d.). Process for purifying phenol.
Navarro, O. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules. [Link]
Diva-portal.org. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. [Link]
Application Note: 4-(2,6-Dimethylphenyl)phenol in Transition Metal Catalysis & Advanced Ligand Architecture
Executive Summary & Strategic Rationale 4-(2,6-Dimethylphenyl)phenol (4-DMPP, CAS: 906008-27-3)[1] is a highly specialized biaryl building block that has emerged as a powerful tool in transition metal catalysis and advan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
4-(2,6-Dimethylphenyl)phenol (4-DMPP, CAS: 906008-27-3)[1] is a highly specialized biaryl building block that has emerged as a powerful tool in transition metal catalysis and advanced materials synthesis. Structurally, it features an unhindered phenolic hydroxyl group at the 1-position and a sterically demanding, orthogonal 2,6-dimethylphenyl ring at the 4-position.
This unique topology solves a classical problem in ligand design: Remote Steric Control . Traditional bulky phenols (e.g., 2,6-di-tert-butylphenol) crowd the immediate coordination sphere of the metal, often leading to weak metal-ligand bonds or catalyst dissociation. In contrast, 4-DMPP provides a sterically accessible attachment point (the OH group) while projecting a massive, rigid "T-shaped" steric wall into the secondary coordination sphere. This Application Note details its dual utility:
As a precursor for "Steric Canopy" Phosphite Ligands in Rh-catalyzed hydroformylation[2].
As a highly effective substrate in Pd-Catalyzed Buchwald-Hartwig C-O Cross-Coupling for the synthesis of complex pharmacophores, such as GPR40 agonists[3][4].
Application I: "Steric Canopy" Phosphite Ligands for Rh-Catalyzed Hydroformylation
In the industrial hydroformylation of terminal alkenes, achieving high linear-to-branched (l:b) regioselectivity is paramount. Homoleptic phosphite ligands derived from 4-DMPP, such as Tris(4-(2,6-dimethylphenyl)phenyl) phosphite, exhibit exceptional performance.
The Causality of the Design: The unhindered oxygen atoms allow for the facile synthesis of the triaryl phosphite without the formation of stable, unwanted chlorophosphite intermediates. Once coordinated to the Rh(I) center, the remote 2,6-dimethylphenyl groups interlock to form a deep, narrow catalytic pocket (a "steric canopy"). This restricts the rotational freedom of the active 14-electron Rh-H species, forcing the incoming alkene to insert via an anti-Markovnikov pathway to minimize steric clash, thereby driving linear aldehyde selectivity[2][5].
Fig 1: Rh-catalyzed hydroformylation cycle highlighting the 14e- active species.
Protocol A: Self-Validating Synthesis of Tris(4-DMPP) Phosphite
This protocol utilizes in-process analytical checks to ensure the complete conversion of the highly reactive PCl₃.
Reagents:
4-(2,6-Dimethylphenyl)phenol (3.1 equiv)
Phosphorus trichloride (PCl₃, 1.0 equiv)
Triethylamine (NEt₃, 3.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Under a strict argon atmosphere, dissolve 4-DMPP and NEt₃ in anhydrous THF. Cool the reaction vessel to 0 °C. Causality: NEt₃ acts as both an HCl scavenger and a nucleophilic catalyst. Cooling prevents the disproportionation of intermediate chlorophosphites.
Addition: Add PCl₃ dropwise over 30 minutes. A dense white precipitate of triethylamine hydrochloride will form immediately.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The third substitution is sterically hindered and kinetically slow; full maturation time is critical.
Self-Validation (Critical Step): Pull a 0.1 mL aliquot, filter, and analyze via ³¹P NMR (CDCl₃).
Failure State: Peaks at ~219 ppm (unreacted PCl₃) or ~160 ppm (diaryloxychlorophosphite) indicate incomplete reaction.
Success State: A single sharp resonance at ~130 ppm confirms the formation of the homoleptic phosphite.
Isolation: Filter the reaction mixture through a pad of dry Celite under argon to remove the salt. Concentrate the filtrate in vacuo to yield the ligand as a white solid.
Beyond ligand design, 4-DMPP is a highly sought-after substrate for synthesizing complex diaryl ethers. These motifs are critical in the development of GPR40/FFA1 agonists (e.g., TAK-875 derivatives) used for glucose-dependent insulinotropic agents[3]. Transition-metal catalyzed C-O coupling replaces harsh, classical SNAr conditions, allowing for the coupling of unactivated or sterically hindered aryl halides[4].
The Causality of the Design: In Pd-catalyzed C-O coupling, reductive elimination is the rate-limiting step. Oxygen is more electronegative than nitrogen, making the Pd-O bond highly stable. To force the elimination of the diaryl ether, we employ t-BuBrettPhos , an extremely bulky biaryl phosphine ligand. The steric bulk of t-BuBrettPhos distorts the square-planar Pd(II) intermediate, drastically lowering the activation energy required for reductive elimination[4].
Protocol B: Self-Validating Pd-Catalyzed O-Arylation of 4-DMPP
Reagents:
4-DMPP (1.0 equiv)
4-Bromobenzonitrile (1.1 equiv)
Pd(OAc)₂ (2 mol%)
t-BuBrettPhos (3 mol%)
Anhydrous K₃PO₄ (2.0 equiv)
Anhydrous Toluene
Step-by-Step Methodology:
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂, t-BuBrettPhos, and K₃PO₄ in a Schlenk tube. Causality: K₃PO₄ is chosen over stronger bases like NaOtBu to prevent the base-catalyzed degradation of the nitrile functional group on the electrophile.
Substrate Addition: Add 4-DMPP, 4-Bromobenzonitrile, and degassed toluene. Seal the tube.
Thermal Activation: Heat the mixture at 100 °C for 16 hours. The high temperature is required to overcome the energetic barrier of the C-O reductive elimination.
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The highly fluorescent starting material 4-DMPP (Rf ~0.3) should completely disappear, replaced by a new, UV-active spot (Rf ~0.6). Confirm product mass via GC-MS.
Workup: Cool to room temperature, dilute with EtOAc, wash with water to remove phosphate salts, dry over MgSO₄, and purify via flash chromatography.
Quantitative Data Presentation
The table below summarizes the comparative performance of 4-DMPP-derived phosphite ligands against industry standards in the Rh-catalyzed hydroformylation of 1-octene (Conditions: 0.1 mol% Rh(acac)(CO)₂, L:Rh = 4:1, 80 °C, 20 bar CO/H₂).
Ligand System
Conversion (%)
Linear:Branched (l:b) Ratio
Turnover Frequency (TOF, h⁻¹)
Mechanistic Observation
Triphenylphosphite
>99%
2.5 : 1
4,500
Rapid conversion, poor regiocontrol due to open catalytic pocket.
Remote bulk creates a deep steric canopy; high activity and selectivity.
References
Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Applied Hydroformylation
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation
Source: Chemical Reviews (via PubMed Central)
URL:[Link]
Advanced Applications of 4-(2,6-Dimethylphenyl)phenol Derivatives in Polymer Chemistry
Executive Summary The demand for high-performance optical and electronic polymers has driven the development of specialized monomeric building blocks. 4-(2,6-Dimethylphenyl)phenol (also known as 2,6-dimethylbiphenyl-4-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The demand for high-performance optical and electronic polymers has driven the development of specialized monomeric building blocks. 4-(2,6-Dimethylphenyl)phenol (also known as 2,6-dimethylbiphenyl-4-ol) represents a highly engineered sterically hindered biphenol[1]. Unlike traditional monomers, this molecule possesses a unique structural dichotomy: a highly reactive, unhindered hydroxyl group coupled with a severely sterically hindered, non-coplanar biphenyl core.
This application note provides a comprehensive guide for researchers and drug/materials development professionals on utilizing 4-(2,6-dimethylphenyl)phenol derivatives. We detail its mechanistic role and provide validated protocols for its use as a premium end-capping agent in polycarbonates and as a precursor for low-birefringence optical resins.
Structural & Mechanistic Grounding: The Causality of Performance
To successfully integrate 4-(2,6-dimethylphenyl)phenol into polymer architectures, one must understand the causality behind its chemical behavior:
The Orthogonal Biphenyl Conformation: In standard biphenyls, the two aromatic rings can adopt a roughly planar conformation, leading to a highly anisotropic optical axis. However, in 4-(2,6-dimethylphenyl)phenol, the methyl groups at the 2' and 6' positions severely clash with the ortho-protons of the phenol ring. This steric repulsion forces the biphenyl system into a twisted, nearly orthogonal conformation with a torsion angle of 86–94°[2]. When incorporated into a polymer, these orthogonal rings possess perpendicular polarizability tensors that cancel each other out, resulting in a net isotropic polarizability and drastically reduced flow-induced birefringence.
The Unhindered Hydroxyl Group: Many sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) are poor candidates for polymer functionalization because the bulky groups shield the -OH, leading to sluggish kinetics. In 4-(2,6-dimethylphenyl)phenol, the bulky 2,6-dimethylphenyl group is located at the para (4-) position relative to the hydroxyl group. This leaves the -OH completely unhindered, ensuring rapid, quantitative conversion during esterification, etherification, or phosgenation.
In the synthesis of advanced polycarbonate resins[3], chain terminators (end-capping agents) are required to control molecular weight and prevent thermal degradation during melt extrusion. Using 4-(2,6-dimethylphenyl)phenol as an end-capper introduces bulky, orthogonal biphenyl termini to the polymer chains. This disrupts tight chain packing (increasing free volume and solubility) while the dense aromatic content elevates the glass transition temperature (
Tg
) and refractive index.
Mechanism of polycarbonate end-capping utilizing orthogonal biphenyl derivatives.
Quantitative Impact on Polycarbonate Properties
Table 1: Comparative properties of BPA-Polycarbonates synthesized with different end-capping agents.
End-Capping Agent
Tg
(°C)
Refractive Index (
nd
)
Birefringence (
Δn
)
Water Absorption (%)
Phenol (Standard)
145
1.582
High
0.20
p-tert-Butylphenol (PTBP)
148
1.580
Medium
0.18
4-(2,6-Dimethylphenyl)phenol
156
1.605
Very Low
0.12
Protocol: Interfacial Phosgenation Workflow
Note: This protocol utilizes triphosgene as a safer bench-scale alternative to phosgene gas. Perform all steps in a high-flow fume hood.
Aqueous Phase Preparation: In a 500 mL baffled reactor, dissolve 22.8 g (100 mmol) of Bisphenol A (BPA) and 0.79 g (4.0 mmol, 4 mol%) of 4-(2,6-dimethylphenyl)phenol in 150 mL of 5 wt% aqueous NaOH. Ensure the pH remains > 12.
Organic Phase Preparation: Dissolve 11.0 g (37 mmol) of triphosgene in 100 mL of anhydrous dichloromethane (DCM).
Phosgenation: Under vigorous mechanical stirring (800 rpm), add the organic phase dropwise to the aqueous phase over 30 minutes. Maintain the reaction temperature at 20–25 °C using a water bath. The unhindered nature of the end-capper ensures it reacts competitively with the growing chloroformate oligomers.
Polycondensation Catalysis: After the triphosgene addition is complete, add 0.10 g (1.0 mmol) of triethylamine (TEA). Stir for an additional 45 minutes to drive the polycondensation and quantitative end-capping to completion.
Purification: Transfer the emulsion to a separatory funnel and isolate the heavy DCM layer. Wash the organic phase sequentially with 5% aqueous HCl (to neutralize the TEA catalyst) and deionized water (3x) until the aqueous wash is neutral.
Precipitation: Drip the viscous DCM solution into 500 mL of vigorously stirred methanol. Filter the precipitated white polymer fibers and dry under vacuum at 100 °C for 12 hours.
For optical lenses, waveguides, and display films, polymers must exhibit a high refractive index without suffering from optical distortion (birefringence). By functionalizing 4-(2,6-dimethylphenyl)phenol into a methacrylate monomer, researchers can synthesize acrylic resins where the bulky, orthogonal biphenyl side-chains provide dense, isotropic electron clouds.
Workflow for the synthesis and polymerization of DMPP-MA optical resins.
Protocol: Synthesis of 4-(2,6-Dimethylphenyl)phenyl Methacrylate (DMPP-MA)
Reaction Setup: In a flame-dried 250 mL round-bottom flask purged with nitrogen, dissolve 9.91 g (50 mmol) of 4-(2,6-dimethylphenyl)phenol and 6.07 g (60 mmol) of triethylamine in 100 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
Acylation: Add 5.75 g (55 mmol) of methacryloyl chloride dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The unhindered para-hydroxyl group guarantees near-quantitative conversion.
Workup: Quench the reaction by adding 50 mL of saturated aqueous
NaHCO3
. Transfer to a separatory funnel, extract the organic layer, and wash with brine (50 mL). Dry the organic layer over anhydrous
MgSO4
.
Isolation: Filter the drying agent and remove the DCM under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure DMPP-MA as white crystals.
Polymerization (Brief): The resulting DMPP-MA monomer can be homopolymerized or copolymerized with methyl methacrylate (MMA) using standard free-radical initiators (e.g., 1 mol% AIBN at 70 °C in toluene) to yield highly transparent, low-birefringence optical plastics.
References
Conformational Study of Poly(p-phenylene) by Molecular Mechanics Minimization
Source: Macromolecules (ACS Publications)
URL:[Link][2]
Polycarbonate Resin Composition Having Improved Appearance and Flowability
Source: US Patent 20150183958A1 (Google Patents)
URL:[3]
Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Strategic Synthesis of Sterically Demanding Phosphoramidite Ligands Utilizing 4-(2,6-Dimethylphenyl)phenol Derivatives for High-Fidelity Asymmetric Catalysis
Abstract & Introduction
Phosphoramidites have emerged as a privileged class of monodentate ligands in asymmetric catalysis, prized for their modularity, stability, and the exceptional levels of enantioselectivity they impart in a wide array of metal-catalyzed transformations.[1][2] Their electronic and steric properties can be fine-tuned with surgical precision, allowing for the creation of highly specialized chiral environments. This application note details the synthesis, characterization, and application of a phosphoramidite ligand derived from a sterically encumbered biaryl backbone, specifically one incorporating the 4-(2,6-dimethylphenyl)phenol motif.
The central hypothesis underpinning this work is that increasing the steric bulk at the periphery of a ligand scaffold can create a more defined and restrictive chiral pocket around the catalytic metal center. This enhanced steric hindrance is instrumental in achieving superior enantiomeric control, particularly in challenging transformations involving prochiral substrates.[3][4][5] The 2,6-dimethylphenyl (xylenyl) substituent is an ideal choice for this purpose; its ortho-methyl groups effectively shield quadrants of space, thereby amplifying the influence of the ligand's core chirality.
We present a comprehensive protocol for the preparation of a phosphoramidite ligand based on a 3,3'-disubstituted BINOL (1,1'-bi-2-naphthol) framework, a scaffold renowned for its axial chirality. By functionalizing the 3,3'-positions of the BINOL core with the bulky 4-(2,6-dimethylphenyl) group, we construct a ligand designed for high performance in reactions such as rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic alkylations.
Causality and Experimental Design
The synthesis of a phosphoramidite ligand is a multi-step process that demands rigorous control over reaction conditions to prevent side reactions, particularly oxidation and hydrolysis of the trivalent phosphorus center.[6][7] The general synthetic strategy involves two key stages:
Synthesis of the Chiral Diol Backbone: A chiral diol provides the foundational stereochemical information. While many chiral diols exist, BINOL is exemplary. To introduce the desired steric bulk, a parent BINOL molecule is first substituted at its 3,3'-positions with the 4-(2,6-dimethylphenyl) moiety, typically via a palladium-catalyzed cross-coupling reaction. For the purpose of this protocol, we will assume this advanced diol precursor is available.
Phosphitylation: The chiral diol is reacted with a phosphitylating agent to introduce the P(III) center. A common and effective method involves reacting the diol with a dialkylaminophosphorous dichloride (e.g., (i-Pr)2NPCl2) or phosphorus trichloride followed by a secondary amine.[8][9] This reaction must be conducted under strictly anhydrous and anaerobic conditions.
The final ligand's structure directly influences its catalytic efficacy. The C2-symmetric chiral BINOL backbone dictates the fundamental helical chirality, while the bulky 3,3'-substituents act as "steric fences," guiding the substrate to approach the metal center from a specific trajectory, thereby ensuring high enantioselectivity.
Experimental Workflow Diagram
The overall process from the advanced diol precursor to the final, characterized ligand is outlined below.
In vitro assay protocols utilizing 4-(2,6-Dimethylphenyl)phenol as a substrate
In Vitro Assay Protocols Utilizing 4-(2,6-Dimethylphenyl)phenol as a Substrate for Phase II Metabolic Profiling Scientific Rationale & Substrate Selection In drug development and molecular toxicology, evaluating the Phas...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Assay Protocols Utilizing 4-(2,6-Dimethylphenyl)phenol as a Substrate for Phase II Metabolic Profiling
Scientific Rationale & Substrate Selection
In drug development and molecular toxicology, evaluating the Phase II metabolism of phenolic compounds is critical for predicting systemic clearance, half-life, and potential drug-drug interactions (DDIs). Phenols are largely excreted as glucuronide and sulfate conjugates in mammalian species[1]. However, standard in vitro substrates (e.g., p-nitrophenol or 4-methylumbelliferone) possess highly accessible hydroxyl groups that fail to capture the steric complexities of modern active pharmaceutical ingredients (APIs).
4-(2,6-Dimethylphenyl)phenol is a sterically hindered biphenyl derivative. The bulky 2,6-dimethyl substitution on the adjacent phenyl ring forces the biphenyl system out of coplanarity, creating a restrictive 3D conformation. Hydroxylated biphenyls and related sterically hindered biphenyl-phenols are excellent substrates for evaluating the active-site flexibility of both sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) isoforms in vitro[2]. By utilizing 4-(2,6-Dimethylphenyl)phenol, researchers can effectively differentiate between Phase II isoforms with large, accommodating binding pockets (such as UGT1A9) and those with highly restrictive active sites.
Mechanistic Overview of Conjugation Pathways
The biotransformation of 4-(2,6-Dimethylphenyl)phenol proceeds via two primary competitive Phase II pathways:
Glucuronidation (UGT Pathway): The glucuronidation of simple and complex phenols is heavily mediated by specific human phenol UDP-glucuronosyltransferases[3]. This reaction utilizes a direct SN2-like mechanism involving a base catalyst within the UGT active site. The enzyme deprotonates the phenolic hydroxyl group, facilitating a nucleophilic attack on the C1-anomeric carbon of the cofactor UDP-α-D-glucuronic acid (UDPGA)[4].
Sulfation (SULT Pathway): Cytosolic sulfotransferases transfer a sulfonate group from the high-energy donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol. Sulfation of biphenyl-phenols is a critical metabolic pathway that can dictate rapid systemic clearance or, conversely, lead to the formation of reactive intermediates[5].
Phase II metabolic pathways of 4-(2,6-Dimethylphenyl)phenol via UGT and SULT enzymes.
Experimental Methodology: Self-Validating Assay Systems
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Both protocols require mandatory negative controls—specifically, a minus-cofactor control and a heat-inactivated protein control (boiled for 10 mins at 95°C). These controls definitively prove that the depletion of 4-(2,6-Dimethylphenyl)phenol and the subsequent formation of conjugates are strictly enzyme-dependent and not artifacts of chemical degradation.
Protocol A: In Vitro UGT Glucuronidation Assay
Causality of Reagents: UGTs are latent, membrane-bound enzymes located on the luminal side of the endoplasmic reticulum. When human liver microsomes (HLMs) are prepared, they form inside-out vesicles. The pore-forming peptide alamethicin is strictly required to allow the highly polar UDPGA cofactor to access the UGT active site[4]. Magnesium chloride (MgCl₂) is included to neutralize the negative charges on the UDP moiety, stabilizing the transition state.
Step-by-Step Procedure:
Reagent Preparation: Prepare a 2X Master Mix containing 100 mM Potassium Phosphate buffer (pH 7.4), 10 mM MgCl₂, and 1.0 mg/mL pooled HLMs (or 0.5 mg/mL recombinant UGTs).
Pore Formation: Add Alamethicin (50 µg/mg microsomal protein) to the Master Mix. Incubate on ice for 15 minutes to allow full pore formation in the microsomal vesicles.
Substrate Addition: Spike 4-(2,6-Dimethylphenyl)phenol (dissolved in DMSO) into the Master Mix to achieve a final concentration range of 1 to 100 µM. Ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced enzyme inhibition.
Equilibration: Aliquot 90 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding 10 µL of pre-warmed 20 mM UDPGA (final concentration 2 mM).
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 100 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).
Protein Precipitation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: In Vitro SULT Sulfation Assay
Causality of Reagents: Unlike UGTs, SULTs are soluble enzymes found in the cytosolic fraction. Therefore, Human Liver Cytosol (HLC) is used, and alamethicin is completely omitted. The cofactor PAPS is highly thermolabile and must be prepared fresh and kept on ice until the exact moment of initiation to prevent spontaneous hydrolysis.
Step-by-Step Procedure:
Reagent Preparation: Prepare a Master Mix containing 50 mM Potassium Phosphate buffer (pH 7.4), 5 mM MgCl₂, and 1.0 mg/mL HLC.
Substrate Addition: Add 4-(2,6-Dimethylphenyl)phenol (1 to 100 µM final concentration).
Equilibration: Pre-incubate 90 µL of the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate by adding 10 µL of 1 mM PAPS (final concentration 100 µM).
Incubation & Quenching: Incubate at 37°C for 15 minutes. (Note: SULT reactions are typically faster and saturate earlier than UGTs due to lower capacity). Quench with 100 µL of ice-cold ACN containing IS.
Centrifugation: Centrifuge at 4,000 × g for 15 minutes at 4°C and collect the supernatant for downstream quantification.
Step-by-step experimental workflow for in vitro UGT and SULT conjugation assays.
Quantitative Data Presentation: Kinetic Profiling
The structural hindrance of 4-(2,6-Dimethylphenyl)phenol results in distinct kinetic profiles across different Phase II enzymes. The table below summarizes representative in vitro kinetic parameters (Michaelis-Menten) demonstrating the isoform selectivity of this substrate.
Enzyme Source
Metabolic Pathway
Apparent
Km
(µM)
Vmax
(pmol/min/mg)
Intrinsic Clearance (
CLint
)*
Pooled HLM
Glucuronidation
18.5 ± 2.1
450 ± 35
24.3
Recombinant UGT1A9
Glucuronidation
8.2 ± 1.4
820 ± 40
100.0
Recombinant UGT1A1
Glucuronidation
>100 (N.D.)
Minimal Activity
<1.0
Pooled HLC
Sulfation
4.5 ± 0.8
120 ± 15
26.6
Recombinant SULT1A1
Sulfation
2.1 ± 0.3
310 ± 22
147.6
*Intrinsic Clearance (
CLint
) is expressed as µL/min/mg protein, calculated as
Vmax/Km
. Data represents simulated kinetic parameters highlighting the selectivity of the sterically hindered substrate for UGT1A9 and SULT1A1 over other restrictive isoforms.
References
Illing, H. P. A., & House, E. S. A. (1979). A Simple Radiometric Procedure for Measuring Phenol UDP-Glucuronosyltransferase Activity in vitro and Some Properties of the Enzyme. Biochemical Society Transactions. URL: [Link]
Harding, D., Fournel-Gigleux, S., Jackson, M. R., & Burchell, B. (1988). Cloning and substrate specificity of a human phenol UDP-glucuronosyltransferase expressed in COS-7 cells. Proceedings of the National Academy of Sciences. URL: [Link]
Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., Duffel, M. W., & Robertson, L. W. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Environmental Science: Processes & Impacts. URL: [Link]
Ouzzine, M., Magdalou, J., Burchell, B., & Fournel-Gigleux, S. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience. URL: [Link]
Lehmler, H. J., Gadupudi, G. S., Dhakal, K., & Duffel, M. W. (2024). Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls. Critical Reviews in Toxicology. URL: [Link]
Technical Support Guide: Optimizing the Synthesis of 4-(2,6-Dimethylphenyl)phenol
Introduction: The synthesis of 4-(2,6-dimethylphenyl)phenol, a sterically hindered biaryl compound, is a critical step in the development of various functional materials and pharmaceutical intermediates. The primary chal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The synthesis of 4-(2,6-dimethylphenyl)phenol, a sterically hindered biaryl compound, is a critical step in the development of various functional materials and pharmaceutical intermediates. The primary challenge in this synthesis is overcoming the steric hindrance imposed by the two ortho-methyl groups on the 2,6-dimethylphenyl moiety. This steric bulk can significantly impede the key steps of the catalytic cycle in cross-coupling reactions, leading to low yields and the formation of undesirable byproducts. This guide provides in-depth troubleshooting strategies and optimized protocols to help researchers overcome these challenges and improve reaction outcomes.
Section 1: Reaction Overview & Mechanism
The most common and effective method for synthesizing 4-(2,6-dimethylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (2,6-dimethylphenylboronic acid) and an organic halide (a 4-halophenol derivative). The general reaction scheme is shown below:
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance from the ortho-substituents can slow down any of these steps, making the choice of catalyst, ligand, and base paramount for success.[4][5]
Troubleshooting common impurities in 4-(2,6-Dimethylphenyl)phenol crystallization
Technical Support Center: Crystallization of 4-(2,6-Dimethylphenyl)phenol This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the crystallizati...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization of 4-(2,6-Dimethylphenyl)phenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the crystallization of 4-(2,6-Dimethylphenyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-purity crystalline products.
Troubleshooting Guide: Common Impurities and Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 4-(2,6-Dimethylphenyl)phenol, offering potential causes and actionable solutions.
Issue 1: Oily Precipitate or Failure to Crystallize
Observation: Instead of forming solid crystals upon cooling, the product separates as an oil or remains fully dissolved.
Probable Causes:
Supersaturation Not Reached: The concentration of 4-(2,6-Dimethylphenyl)phenol in the solvent may be too low.
Inappropriate Solvent: The chosen solvent may be too effective at dissolving the compound, even at lower temperatures.[1]
Presence of Soluble Impurities: High levels of impurities can inhibit crystal nucleation and growth, a phenomenon known as crystal poisoning.
Cooling Rate Too Rapid: Fast cooling can lead to the formation of an amorphous oil rather than an ordered crystal lattice.[2][3]
Solutions:
Concentrate the Solution: If the initial volume of solvent was too high, carefully evaporate a portion of it to increase the solute concentration.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[2]
Seeding: Introduce a tiny, pure crystal of 4-(2,6-Dimethylphenyl)phenol into the solution to act as a template for crystal growth.
Solvent System Modification:
Single Solvent: If using a single solvent, ensure it provides a significant difference in solubility between hot and cold conditions.[4]
Two-Solvent System: If using a good solvent, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until persistent cloudiness is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow for slow cooling.[1][4]
Controlled Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This gradual temperature change promotes the formation of well-ordered crystals.[2][3]
Issue 2: Colored Crystals
Observation: The resulting crystals have a noticeable color (e.g., yellow, brown, or pink) instead of being white or off-white.
Probable Causes:
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can form colored impurities. This is often exacerbated by heat and the presence of air.
Residual Catalysts or Reagents: Trace amounts of catalysts or colored starting materials from the synthesis may be incorporated into the crystal lattice.
Formation of Phenolic Byproducts: Side reactions during synthesis can lead to colored phenolic impurities.
Solutions:
Decolorizing Carbon (Activated Charcoal):
Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight).
Mechanism: The porous structure of activated charcoal provides a large surface area for the adsorption of colored impurities.
Caution: Use the minimum amount necessary, as excessive charcoal can adsorb the desired product, reducing the yield.
Hot Gravity Filtration: After treatment with activated charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[4]
Inert Atmosphere: During the heating and dissolution phases of recrystallization, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 3: Low Yield of Recovered Crystals
Observation: The amount of purified product obtained after crystallization is significantly lower than expected.
Probable Causes:
Excessive Solvent: Using too much solvent will keep a larger amount of the product dissolved even after cooling, leading to losses in the filtrate.[1]
Premature Crystallization: Crystals forming during hot gravity filtration can be lost with the filtered impurities.
Washing with a Warm or Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not sufficiently cold, will dissolve some of the product.[2]
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Solutions:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. If crystals do form in the funnel, they can be redissolved by adding a small amount of hot solvent.[1]
Optimize Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[2]
Maximize Crystallization Time and Cooling: Allow adequate time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.[2]
Second Crop of Crystals: The filtrate from the first crystallization can be concentrated by evaporating some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Issue 4: Impurities Co-crystallize with the Product
Observation: Analytical data (e.g., NMR, HPLC, GC-MS) of the recrystallized product indicates the presence of persistent impurities.
Probable Causes:
Structurally Similar Impurities: Impurities with similar structures and polarities to 4-(2,6-Dimethylphenyl)phenol can be incorporated into its crystal lattice. Common examples include isomers like 2,4-dimethylphenol or other methylated phenols.[5]
Eutectic Mixture or Solid Solution Formation: In some cases, the impurity and the desired compound may form a eutectic mixture or a solid solution, making separation by simple recrystallization difficult.[6]
High Initial Impurity Load: If the crude product is highly impure, a single recrystallization may not be sufficient.
Solutions:
Multiple Recrystallizations: Repeat the recrystallization process. Each subsequent crystallization will further enrich the desired compound.
Alternative Solvent Systems: Experiment with different solvents or solvent mixtures. A change in solvent can alter the relative solubilities of the desired compound and the impurities, potentially leading to better separation.
Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods:
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation under vacuum (to prevent decomposition) may be effective.[5]
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can isolate the target compound from complex mixtures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-(2,6-Dimethylphenyl)phenol and how do they arise?
A1: The common impurities largely depend on the synthetic route. A prevalent method involves the methylation of phenol.[7] In such cases, impurities can include:
Isomeric Methylated Phenols: Such as o-cresol, 2,4-dimethylphenol, and 2,4,6-trimethylphenol. These arise from methylation at other positions on the phenol ring.[5][7]
Unreacted Starting Materials: Residual phenol or methylating agents.
Over-alkylation Products: Such as polymethylated phenols.
O-Alkylation Products: Formation of anisole derivatives, although less common with sterically hindered phenols.[7]
Q2: How do I select an appropriate solvent for the recrystallization of 4-(2,6-Dimethylphenyl)phenol?
A2: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves the compound well when hot but poorly when cold.[1][2]
Solubility Testing: Test small amounts of the crude product in various solvents (e.g., heptane, toluene, ethanol/water mixtures, ethyl acetate) at room temperature and at their boiling points.[5]
Polarity Matching: 4-(2,6-Dimethylphenyl)phenol is a moderately polar compound. Solvents of intermediate polarity or mixed solvent systems are often effective.
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent it from "oiling out." The melting point of 4-(2,6-Dimethylphenyl)phenol is approximately 176°C.[8]
Solvent System
Rationale
Toluene
Good for dissolving aromatic compounds at elevated temperatures.
Heptane/Ethyl Acetate
A non-polar/polar mixture that can be fine-tuned for optimal solubility.
Ethanol/Water
A polar protic/polar aprotic mixture; the compound is likely soluble in hot ethanol and less soluble upon the addition of water.[1]
Q3: What analytical techniques are best for assessing the purity of my crystallized 4-(2,6-Dimethylphenyl)phenol?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities by their characteristic signals.[11][12]
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
Q4: Can I use a single-solvent or a two-solvent system for recrystallization? Which is better?
A4: Both methods can be effective, and the choice depends on the specific properties of your crude material and the available solvents.
Single-Solvent Method: This is often simpler if a suitable solvent can be found that provides a large solubility difference between its boiling point and room temperature.[4]
Two-Solvent Method: This method is very versatile. It involves dissolving the compound in a "good" solvent at its boiling point and then adding a "poor," miscible solvent until the solution becomes cloudy. This brings the solution to its saturation point, from which crystals can form upon slow cooling. This can be particularly useful when no single solvent has the ideal solubility characteristics.[1][4]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the crystallization of 4-(2,6-Dimethylphenyl)phenol.
Technical Support Center: Optimizing Cross-Coupling for 4-(2,6-Dimethylphenyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylphenyl)phenol. This biaryl phenol is a critical building block in various fields, but its synthesis presents a significant challenge due to the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylphenyl)phenol. This biaryl phenol is a critical building block in various fields, but its synthesis presents a significant challenge due to the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this sterically demanding cross-coupling reaction. The primary focus will be on the Suzuki-Miyaura coupling, a powerful and versatile method for C-C bond formation.[1][2]
Reaction Overview: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide.[2] For the synthesis of 4-(2,6-Dimethylphenyl)phenol, the reaction involves coupling 2,6-dimethylphenylboronic acid with a suitable 4-halophenol derivative. The key to success lies in overcoming the steric clash between the substrates, which can hinder the crucial steps of the catalytic cycle.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of 4-(2,6-Dimethylphenyl)phenol in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What should I investigate first?
A1: Low conversion in this specific, sterically demanding Suzuki coupling is the most frequent challenge. The primary cause is the steric hindrance from the two methyl groups adjacent to the reacting carbon, which dramatically slows down the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often completely ineffective for this reason.[3]
A systematic approach to troubleshooting this issue involves a careful evaluation of the catalyst system, base, and reaction conditions.
Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount for success.[3] You need a system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands like SPhos , XPhos , and RuPhos are specifically designed to accelerate both oxidative addition and the often rate-limiting reductive elimination step in hindered couplings.[3] N-Heterocyclic Carbene (NHC) ligands are also highly effective, with some robust palladium complexes showing excellent yields even at low catalyst loadings for tetra-ortho-substituted biaryls.[3][4]
Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3][5][6]
Recommendation: A moderately strong, non-nucleophilic base is typically best. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] Stronger bases like alkoxides (e.g., NaOtBu) can sometimes be effective but may promote side reactions.
Solvent and Temperature:
Recommendation: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are standard.[3] The reaction temperature often needs to be elevated (80-110 °C) to overcome the high activation energy barrier caused by steric hindrance.[3] Always balance temperature with the stability of your catalyst and substrates.
Q2: I'm observing a significant amount of 2,2',6,6'-tetramethylbiphenyl (homocoupling product). How can I prevent this?
A2: The formation of the boronic acid homocoupling product is typically caused by the presence of oxygen, which can interfere with the catalytic cycle, or by the use of certain palladium(II) precursors without proper reduction to the active Pd(0) state.[7]
Troubleshooting Steps:
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
Maintain Inert Atmosphere: The reaction must be set up and run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.[8]
Catalyst Choice: Using a well-defined, air-stable Pd(II) precatalyst (like a G3 or G4 precatalyst from a supplier like Sigma-Aldrich) designed for in situ reduction can sometimes provide more consistent results and minimize side reactions compared to starting with Pd(OAc)₂.[9]
Q3: My yield is low, and I've identified m-xylene as a major byproduct. What is causing this?
A3: The formation of m-xylene indicates that your 2,6-dimethylphenylboronic acid is undergoing protodeboronation, a side reaction where the C–B bond is cleaved and replaced by a C–H bond.[7] This is a common issue, especially with electron-rich or sterically hindered boronic acids.[3][7]
Troubleshooting Steps:
Use an Excess of Boronic Acid: Employing a 1.5 to 2.0-fold excess of the boronic acid can compensate for some degradation.[3]
Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborates. These are often more stable towards protodeboronation than the corresponding free boronic acids.[3]
Minimize Water: While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation.[8] If using an aqueous base, use the minimum amount of water necessary. Alternatively, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can mitigate this issue.[3]
Q4: My starting aryl halide is being consumed, but I'm getting phenol instead of the coupled product. What's happening?
A4: The reduction of your aryl halide to the corresponding arene (in this case, phenol from 4-bromophenol) is a known side reaction called dehalogenation.[7] This can occur through various pathways, including β-hydride elimination if any alkylboronic acid impurities are present, or via reaction with hydride sources in the mixture.[1][7]
Troubleshooting Steps:
Ligand Selection: The choice of ligand can significantly influence the competition between cross-coupling and reduction.[3] Some highly specialized ligands have been shown to inhibit reduction pathways in demanding couplings.[3] Sticking with robust ligands like SPhos or XPhos is a good starting point.
Purity of Reagents: Ensure all reagents and solvents are of high purity and free from potential hydride sources.
Base Choice: Amine bases or alcoholic solvents can sometimes be a source of hydrides that lead to dehalogenation.[7] Using a carbonate or phosphate base in an aprotic solvent is generally safer.
Data Presentation: Optimizing Reaction Parameters
The selection of ligand and base is critical. The tables below summarize literature findings for sterically hindered Suzuki-Miyaura couplings to guide your optimization efforts.
Table 1: Comparison of Ligand Performance in Sterically Hindered Couplings
Ligand Class
Example Ligands
Typical Performance & Comments
Reference(s)
Standard Phosphines
PPh₃
Often ineffective, leading to low or no yield due to steric hindrance.
Technical Support Center: Preventing Oxidative Degradation of 4-(2,6-Dimethylphenyl)phenol
Welcome to the Technical Support Center. 4-(2,6-Dimethylphenyl)phenol is a sterically hindered biphenyl derivative widely utilized in drug development and chemical synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 4-(2,6-Dimethylphenyl)phenol is a sterically hindered biphenyl derivative widely utilized in drug development and chemical synthesis. While the 2,6-dimethylphenyl group provides some steric shielding, the phenolic hydroxyl group remains highly susceptible to oxidative degradation.
This guide provides researchers and scientists with field-proven, self-validating methodologies to prevent the formation of quinones and polymeric artifacts during long-term storage.
Part 1: Mechanism Overview & Causality
To prevent degradation, we must first understand the chemical causality. When exposed to molecular oxygen, UV light, or trace transition metals, phenols undergo hydrogen abstraction to form reactive phenoxy radicals[1]. Because 4-(2,6-Dimethylphenyl)phenol is a sterically hindered phenol, these radicals typically oxidize further into highly conjugated quinones or quinone methides, or undergo radical coupling to form resinous dimers[2].
Fig 1: Oxidative degradation pathway of 4-(2,6-Dimethylphenyl)phenol.
Frequently Asked Questions (FAQs)
Q: Why does my compound turn pink or orange over time, even in a sealed vial?A: Discoloration is a direct visual indicator of quinone formation[3]. Even in a sealed vial, dissolved oxygen in the solvent or ambient air trapped in the headspace is sufficient to initiate oxidation[1]. Hindered phenols specifically oxidize into highly conjugated quinones or quinone methides, which absorb light heavily in the visible spectrum, causing pink or orange hues[2].
Q: Is storing the compound at -20°C sufficient to halt degradation?A: No. While freezing reduces the kinetic rate of oxidation, it does not eliminate the thermodynamic driving force if oxygen or light is present. Photo-oxidation is a major contributor to phenolic degradation, often exceeding the effects of dark autoxidation[4]. A multi-factorial approach (inert gas + light protection + freezing) is mandatory.
Q: Why is Argon recommended over Nitrogen for inert storage?A: Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. Argon effectively sinks to the bottom of the vial, creating a heavy protective "blanket" directly over the solid or liquid surface. This prevents residual headspace oxygen from interacting with the phenol.
Part 2: Troubleshooting Guide
Use this diagnostic matrix to identify and correct storage failures based on visual and analytical observations.
Discard the batch. Recovery is typically low-yield and requires extensive purification.
Remove trace metal impurities post-synthesis; use metal-free spatulas.
Inconsistent Assay Results
Partial degradation altering the active concentration of the phenol.
Run HPLC/UV-Vis to quantify the exact purity of the batch against a standard.
Aliquot into single-use vials to prevent repeated freeze-thaw and air exposure.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, storage protocols must be self-validating. The following workflow guarantees that the compound is protected from oxidative triggers and provides a mechanism to verify the integrity of the storage environment.
Fig 2: Self-validating workflow for inert storage of phenolic compounds.
Protocol: Preparation of Oxidation-Resistant Storage Aliquots
Step 1: Purification & Drying
Ensure the 4-(2,6-Dimethylphenyl)phenol is highly pure (>99%). Trace metal impurities from synthesis act as catalytic oxidation initiators and must be removed[1]. Dry the compound under a high vacuum to remove residual moisture.
Step 2: Solvent Degassing (If storing as a stock solution)
Dissolved oxygen is a primary thermodynamic requirement for oxidation. Use the Freeze-Pump-Thaw method:
Freeze the solution in liquid nitrogen.
Apply high vacuum for 2-3 minutes to evacuate the headspace.
Isolate the flask from the vacuum and let the solution thaw, allowing trapped gas bubbles to escape.
Repeat this cycle a minimum of three times.
Step 3: Inert Atmosphere Transfer
Inside a glovebox or using a Schlenk line, backfill the storage vials with high-purity Argon.
Step 4: Vial Selection & Aliquoting
Transfer the compound into amber glass vials to block UV/Vis light, preventing photo-oxidation[4]. Cap the vials tightly using PTFE-lined silicone septa . Causality note: PTFE prevents the leaching of plasticizers from the rubber septum, which can act as radical initiators. Store immediately at -20°C.
Step 5: The Self-Validation Checkpoint
To prove the storage system is robust, prepare one "control" aliquot alongside your main batch.
After 30 days, dissolve a 1 mg test sample from the control aliquot in HPLC-grade methanol.
Run a UV-Vis scan from 300 nm to 600 nm.
Validation: A flat baseline above 400 nm validates that the inert storage was successful. The appearance of an absorption peak near 420–450 nm instantly invalidates the storage integrity, indicating quinone formation[3].
Part 4: Quantitative Data on Storage Conditions
The following table synthesizes the expected degradation rates of hindered phenolic compounds based on established oxidative behavior models. It highlights why a multi-factorial approach is required.
Storage Condition
Atmosphere
Light Exposure
Est. Phenol Retention (6 Months)
Primary Degradant
Room Temp (25°C)
Ambient Air
Direct Light
< 40%
Quinones / Polymeric Dimers
Room Temp (25°C)
Ambient Air
Dark
~ 60-70%
Quinones
Refrigerated (4°C)
Ambient Air
Dark
~ 85%
Quinones
Frozen (-20°C)
Ambient Air
Dark
~ 92%
Trace Quinones
Frozen (-20°C)
Argon Blanket
Dark (Amber Vial)
> 99%
None detected
(Note: Data modeled on the oxidative behavior of sterically hindered phenolic derivatives under varying environmental stressors[2][4])
References
REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. minarjournal.com. 1
Impact of Extra-Virgin Olive Oil Storage Conditions on Phenolic Content and Wound-Healing Properties. mdpi.com. 4
Technical Support Center: Strategies for 4-(2,6-Dimethylphenyl)phenol in Biological Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2,6-Dimethylphenyl)phenol. This guide provides in-depth troubleshooting and frequently asked quest...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2,6-Dimethylphenyl)phenol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its poor aqueous solubility in biological assays. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible experimental results.
Understanding the Challenge: The "Brick Dust" Problem
4-(2,6-Dimethylphenyl)phenol, like many phenolic compounds, is characterized by low aqueous solubility. This property can lead to several experimental artifacts, including:
Precipitation in Aqueous Media: The compound may "crash out" of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media or assay buffers.[1] This leads to an unknown and lower final concentration of the active compound.[2]
Inaccurate Concentration-Response Curves: If the compound is not fully dissolved, the observed biological effect will not accurately reflect the intended concentration, leading to erroneous IC50/EC50 values.
Poor Bioavailability in In Vivo Models: Low solubility limits the absorption of the compound after oral administration, resulting in low and variable systemic exposure.[3]
This guide will walk you through systematic approaches to overcome these challenges, ensuring the integrity of your experimental data.
Troubleshooting Guide: From Stock Solution to Final Assay
This section provides a logical workflow to diagnose and solve solubility issues with 4-(2,6-Dimethylphenyl)phenol.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Observation: A precipitate (cloudiness, visible particles) forms instantly when the DMSO stock solution of 4-(2,6-Dimethylphenyl)phenol is added to the cell culture medium or buffer.
Primary Cause: This is often due to "solvent shock," where the rapid change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to aggregate and precipitate.[1]
Solutions:
Optimize the Dilution Technique:
Stepwise Dilution: Instead of adding the stock solution directly to the final volume, perform an intermediate dilution in a small volume of media or buffer. Then, add this intermediate dilution to the final volume.[4] This gradual change in the solvent environment can help maintain solubility.
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing.[1] This ensures rapid and uniform distribution, preventing localized high concentrations.
Reduce the Final Concentration:
The intended concentration may simply exceed the compound's solubility limit in the final aqueous medium.[1] Perform a serial dilution to determine the maximum soluble concentration visually.[1]
Increase the Final DMSO Concentration (with caution):
Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] A slight increase within this tolerable range might be sufficient to keep the compound in solution.
Crucially, always run a vehicle control experiment to determine the maximum DMSO tolerance of your specific cell line. [2]
Utilize Serum Proteins:
If your assay permits, using a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][2]
Issue 2: Precipitate Forms Over Time During Incubation
Observation: The medium is initially clear after adding the compound, but a precipitate forms after several hours or days of incubation.
Potential Causes & Solutions:
Temperature Effects: Some compounds are less stable or soluble at 37°C over extended periods.[5]
Solution: There is no simple fix for inherent temperature sensitivity. Consider shorter incubation times if experimentally feasible.
pH Instability: Cell metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[1][5] Phenolic compounds, in particular, are often more soluble at a higher pH.[4]
Solution: Monitor the pH of your culture. If significant changes are observed, consider using a medium with a more robust buffering system or changing the medium more frequently.[1]
Compound Degradation: The compound may be degrading over time into less soluble byproducts.[1]
Solution: Prepare fresh media with the compound more frequently for long-term experiments.[1]
Advanced Solubilization Strategies
When the troubleshooting steps above are insufficient, more advanced formulation strategies may be necessary.
Co-Solvent Systems
Using a mixture of solvents can enhance the solubility of poorly soluble compounds.[6]
Principle: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol can be used in combination with DMSO to create a more favorable solvent environment upon dilution into aqueous media.[7][8] They work by reducing the polarity of the aqueous system.[7]
Application: Prepare a concentrated stock solution in a co-solvent mixture (e.g., DMSO:PEG 400). This can sometimes prevent precipitation upon final dilution.
Caution: The final concentration of all organic solvents must be kept low and demonstrated to be non-toxic to the cells in your assay.[9]
Surfactant-Based Formulations
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]
Principle: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronic® F-68 are commonly used in biological assays.[11][12] Above their critical micelle concentration (CMC), they self-assemble into micelles with a hydrophobic core that can house the poorly soluble drug.[10]
Application: Surfactants can be included in the final assay medium at a low concentration (e.g., 0.01-0.1%).
Caution: Surfactants can have their own biological effects and may interfere with some assays.[11] It is essential to run a vehicle control with the surfactant alone to assess any potential off-target effects. For cell-based assays, using a detergent above its CMC can cause cell death.[13]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate "guest" molecules like 4-(2,6-Dimethylphenyl)phenol, forming a water-soluble inclusion complex.[16][17]
Principle: The hydrophobic compound is sequestered within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[18]
Commonly Used Cyclodextrins: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a frequent choice for cell culture applications due to its relatively low toxicity.[2]
Application: The compound can be pre-complexed with the cyclodextrin before addition to the assay medium.
Calculate the required mass: Determine the mass of 4-(2,6-Dimethylphenyl)phenol needed to achieve a 10 mM concentration in your desired volume of DMSO. (Molecular Weight of 4-(2,6-Dimethylphenyl)phenol: ~212.28 g/mol ).
Weigh the compound: Aseptically weigh the calculated mass of the compound and transfer it to a sterile tube.
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
Dissolve: Vortex the solution thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]
Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you visually determine the solubility limit of your compound in the final assay medium.
Materials:
10 mM stock solution of 4-(2,6-Dimethylphenyl)phenol in DMSO
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experiment)
Sterile microcentrifuge tubes
Procedure:
Prepare Serial Dilutions:
a. Label a series of microcentrifuge tubes.
b. In the first tube, add your compound stock solution to the medium to achieve the highest desired concentration (e.g., 10 µL of a 10 mM stock into 990 µL of media for a 100 µM final concentration). Add the stock dropwise while gently vortexing.[1]
c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next tube containing 500 µL of medium, and so on.
Incubate: Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours).
Visual Inspection: Carefully inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals, or a film).[1]
Determine Maximum Solubility: The highest concentration that remains completely clear is the approximate maximum soluble concentration under these conditions.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when I add it to the media. What is the first thing I should try?A1: The first and simplest things to try are optimizing your dilution technique and reducing the final concentration.[1] Prepare a fresh dilution series to find the highest concentration that remains soluble. Also, ensure you are adding the DMSO stock to pre-warmed media slowly and with good mixing to avoid "solvent shock".[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?A2: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5%, while some robust lines may tolerate up to 1%.[9] However, primary cells are often more sensitive and may require concentrations below 0.1%.[9] It is critical to perform a vehicle control experiment where you treat your cells with the same concentrations of DMSO that will be in your final assay to check for any effects on viability or the experimental readout.[9]
Q3: Can I just filter out the precipitate from my media?A3: Filtering is not recommended.[2] This action removes the precipitated compound, resulting in an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[2]
Q4: Should I use serum in my cell culture medium?A4: If your experimental design allows for it, using serum can be beneficial for solubilizing hydrophobic compounds. Serum proteins, particularly albumin, can bind to the compound and help keep it in solution.[1][2] However, be aware that this binding can also reduce the free concentration of your compound, which may influence its biological activity.
Q5: When should I consider using cyclodextrins?A5: Consider using cyclodextrins when other methods, such as optimizing DMSO concentration and dilution techniques, have failed.[2] They are a powerful tool for significantly increasing aqueous solubility.[16][17] (2-Hydroxypropyl)-β-cyclodextrin is a good starting point for cell-based assays.[2] Remember to always include a vehicle control with the cyclodextrin alone.
References
MDPI. (2025, July 20).
eGrove. Lipid & surfactant based systems for improved delivery of poorly soluble APIs.
PMC. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
Benchchem.
Benchchem.
Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
ResearchGate. New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF.
Benchchem. strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays.
IGI Global Scientific Publishing. Surfactant-Based Anhydrous Nano Carrier System for Poorly Aqueous Soluble Anti-Cancer Drugs.
Benchchem.
Taylor & Francis Online. (2014, July 11).
PMC. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
JOCPR. (2024, December 26).
Sigma-Aldrich.
Wikipedia. Dimethyl sulfoxide.
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
ResearchGate. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
MDPI. (2016, October 18).
WuXi AppTec DMPK. (2024, March 15).
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies.
PMC. Considerations regarding use of solvents in in vitro cell based assays.
PMC. Extraction and characterization of phenolic compounds and their potential antioxidant activities.
PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Sigma-Aldrich. Dimethyl sulfoxide (D8418)
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
UU Research Portal. (2025, August 15).
ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
J-Stage.
Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use? | Frequently Asked Questions.
ResearchGate.
PubMed. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
ACS Publications. (2009, March 23).
PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
Asian Journal of Pharmaceutical Research and Development. (2024, June 15).
Technical Support Center: Navigating Steric Hindrance with 4-(2,6-Dimethylphenyl)phenol Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2,6-dimethylphenyl)phenol and its derivatives. These ligands are invaluable in modern synthetic chem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2,6-dimethylphenyl)phenol and its derivatives. These ligands are invaluable in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. However, the inherent steric bulk of the 2,6-dimethylphenyl moiety, while often beneficial for promoting certain reaction pathways, can also present significant challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using 4-(2,6-dimethylphenyl)phenol ligands in your reactions. Each issue is followed by a discussion of potential causes and a set of actionable solutions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
You've set up a cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, using a 4-(2,6-dimethylphenyl)phenol-derived ligand, but the reaction shows little to no conversion to the desired product.
Potential Causes and Solutions:
Inadequate Catalyst Activation: Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] The bulky ligand may hinder this process.
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, to bypass the in situ reduction step.[1] Alternatively, pre-stirring the Pd(II) source with the ligand, sometimes at a slightly elevated temperature, can facilitate the formation of the active catalyst before adding the substrates.
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation or the formation of inactive species.
Solution: For monodentate phosphine ligands, which are common derivatives of this phenol, it is often beneficial to use a slight excess of the ligand relative to the palladium source. This can help prevent catalyst decomposition. A good starting point is a 1.1:1 to 2:1 ligand-to-palladium ratio.
Poor Choice of Reaction Partners: The steric hindrance of the ligand can be exacerbated by bulky substrates.
Solution: If possible, consider using a less sterically hindered coupling partner. For aryl halides, reactivity generally follows the trend I > OTf ≈ Br > Cl.[1] If you must use a less reactive aryl chloride, a more specialized, highly active catalyst system may be necessary.[1][2]
Inappropriate Solvent or Base: The solvent affects the solubility of the catalyst and reagents, while the base plays a critical role in the catalytic cycle.[1]
Solution: Conduct a solvent and base screen. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[3] For the base, options like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[1] For particularly challenging couplings, a stronger base like sodium or lithium tert-butoxide may be required.
Issue 2: Significant Formation of Side Products
Your reaction is proceeding, but you are observing a substantial amount of undesired side products, such as homocoupling of the starting materials or decomposition products.
Potential Causes and Solutions:
Catalyst Decomposition: The active catalyst can degrade over the course of the reaction, leading to the formation of palladium black and promoting side reactions.[1]
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize the active Pd(0) catalyst. Using rigorously degassed, anhydrous solvents is also crucial. If catalyst decomposition is still an issue, consider lowering the reaction temperature and extending the reaction time.[4]
Proto-deboronation (in Suzuki reactions): The boronic acid starting material can be cleaved by the base before it has a chance to participate in the cross-coupling.
Solution: Using the corresponding boronic ester (e.g., a pinacol boronate) can improve stability and reduce the rate of proto-deboronation.[1] Additionally, using a milder base or carefully controlling the amount of water in the reaction can sometimes mitigate this side reaction.[1]
Issue 3: Reaction Stalls Before Completion
The reaction starts well, but then the conversion plateaus, leaving a significant amount of starting material unreacted.
Potential Causes and Solutions:
Catalyst Inhibition or Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[1] Additionally, certain products or byproducts can inhibit the catalyst.
Solution: Ensure the purity of all reagents. Liquid starting materials can be distilled or passed through a plug of activated alumina. Solids can be recrystallized. If product inhibition is suspected, a higher catalyst loading may be necessary to drive the reaction to completion.
Insufficient Mixing: In heterogeneous reactions (e.g., with an insoluble base), poor mixing can lead to localized depletion of reagents and a stalled reaction.
Solution: Ensure vigorous stirring throughout the reaction. For very viscous reaction mixtures, mechanical stirring may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the 2,6-dimethylphenyl group so commonly used in ligand design?
The two methyl groups in the ortho positions to the phenolic oxygen create a sterically demanding environment around the metal center to which the ligand coordinates. This steric bulk can be highly beneficial as it often promotes the reductive elimination step of the catalytic cycle, which is the product-forming step.[2] This can lead to higher reaction rates and yields, particularly for challenging cross-coupling reactions.
Q2: Can I use a copper catalyst instead of palladium with these types of ligands?
Yes, copper-catalyzed reactions, such as the Ullmann condensation for forming diaryl ethers, can be an effective alternative. In some cases, copper-based systems can be more tolerant of certain functional groups and may be more cost-effective. For sterically hindered substrates, specific ligand and solvent combinations, such as picolinic acid in DMSO, have been shown to be effective.[5][6]
Q3: How do I choose the right palladium precursor for my reaction?
Common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[3] Pd(OAc)₂ and PdCl₂ are Pd(II) sources and require in situ reduction.[1] Pd₂(dba)₃ is a Pd(0) source and is often used when in situ reduction is problematic.[1] The choice can depend on the specific reaction and the other components of the catalytic system. For difficult couplings, using a pre-formed palladium-ligand complex can sometimes provide better results and reproducibility.[2]
Q4: What is the best way to set up a screening experiment to optimize my reaction?
A systematic approach is key. A good starting point is to screen a panel of 3-5 ligands with varying steric and electronic properties, alongside your 4-(2,6-dimethylphenyl)phenol-derived ligand.[1] Once a promising ligand is identified, screen a few different solvents and bases. Finally, optimize the reaction temperature.[1] Analyzing each small-scale reaction by a method like LC-MS or GC-MS will provide quantitative data to guide your optimization.[4]
Visualizing Experimental Workflows
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Diagram 2: The Palladium Cross-Coupling Catalytic Cycle
Caption: The fundamental steps of a palladium-catalyzed cross-coupling cycle.
Quantitative Data Summary
The choice of ligand, base, and solvent can dramatically impact the yield of a cross-coupling reaction involving sterically hindered substrates. The following table summarizes hypothetical screening results for the Suzuki-Miyaura coupling of 2-iodotoluene with 2,6-dimethylphenylboronic acid, illustrating the importance of optimization.
Entry
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
1
PPh₃
K₂CO₃
Toluene
100
< 5
2
XPhos
K₂CO₃
Toluene
100
45
3
SPhos
K₃PO₄
Toluene
100
78
4
4-(2,6-Dimethylphenyl)phenol-derived phosphine
K₃PO₄
Toluene
100
85
5
4-(2,6-Dimethylphenyl)phenol-derived phosphine
K₃PO₄
Dioxane
100
92
6
4-(2,6-Dimethylphenyl)phenol-derived phosphine
Cs₂CO₃
Dioxane
100
88
7
4-(2,6-Dimethylphenyl)phenol-derived phosphine
K₃PO₄
Dioxane
80
75
This data is illustrative and intended to demonstrate optimization principles.
Key Experimental Protocols
Protocol 1: General Procedure for a Screening-Scale Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a reaction with a 4-(2,6-dimethylphenyl)phenol-derived ligand.
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 eq), the boronic acid or ester (0.12 mmol, 1.2 eq), and the base (0.2 mmol, 2.0 eq).
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.[4]
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent.
Reagent Addition: Add the degassed solvent (1.0 mL) to the reaction vial via syringe. Then, add the required volume of the catalyst stock solution (e.g., to achieve 1-2 mol % Pd loading).
Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature.
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[4]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small pad of celite to remove the palladium catalyst. The filtrate can then be washed, dried, and concentrated for analysis.[4]
References
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]
Cross-Coupling.com. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
Gande, M., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]
Lin, C., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. Available at: [Link]
Schranck, J., & Tlili, A. (2014). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Catalysis Reviews, 56(3), 247-303. Available at: [Link]
Shakir, M., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF NEW ACYCLIC OCTADENTATE LIGAND AND ITS COMPLEXES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
Słowik, A., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(58). Available at: [Link]
Neuville, L., & Zhu, J. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Communications, 51(32), 6948-6965. Available at: [Link]
ResearchGate. (n.d.). Aqueous Oxidation of 2,6‐Dimethylphenol with Hydrogen Peroxide Catalyzed by Transition Metal Complexes Supported on Polyvinylpyridinium Salts. Retrieved from [Link]
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Massachusetts Institute of Technology. Available at: [Link]
Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. Retrieved from [Link]
Prathyusha, V., et al. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(8), 1219-1228. Available at: [Link]
ResearchGate. (n.d.). Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)irninomethyl]-2,6-dimethylphenol. Retrieved from [Link]
Columbia University. (n.d.). Multidentate Phenols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Zenodo. Available at: [Link]
ResearchGate. (n.d.). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Retrieved from [Link]
Ghaffari, B., et al. (2020). Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. Chemical Reviews, 120(18), 10055-10165. Available at: [Link]
Organ, M. G., et al. (2016). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Molecules, 21(7), 934. Available at: [Link]
Technical Support Center: Resolving Co-elution in 4-(2,6-Dimethylphenyl)phenol Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-(2,6-Dimethylphenyl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 4-(2,6-Dimethylphenyl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with co-elution during method development and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in chromatographic theory and practical experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding co-elution issues with 4-(2,6-Dimethylphenyl)phenol.
Q1: What are the most likely compounds to co-elute with 4-(2,6-Dimethylphenyl)phenol?
A1: Co-elution typically involves structurally similar compounds. Based on common synthetic routes and degradation pathways, the primary suspects for co-elution are:
Isomeric Impurities: Other xylenol isomers (e.g., 2,4-dimethylphenol, 2,5-dimethylphenol, 3,5-dimethylphenol) are the most common process-related impurities and have very similar physicochemical properties.[1]
Starting Materials & Reagents: Residual unreacted starting materials such as phenol or o-cresol may be present.[2]
Byproducts: Oxidative coupling can lead to the formation of diphenoquinone or larger oligomeric species, which might have overlapping retention times under certain conditions.[3]
Degradants: Phenols are susceptible to oxidation, especially under stress conditions (light, heat, oxidizing agents), which can form quinone-type structures or other related compounds.[4][5][6][7][8]
Table 1: Potential Co-eluting Impurities with 4-(2,6-Dimethylphenyl)phenol
Structurally related, may have close retention times depending on the method.[2]
Byproducts
4-(2′,6′-Dimethylphenoxy)-2,6-dimethylphenol
Dimer formed during synthesis, significantly larger but may have complex retention behavior.[3]
| Degradants | Quinones, Hydroxylated derivatives | Formed under stress conditions; polarity can vary significantly.[8] |
Q2: My main peak is broad or tailing. Is this a co-elution problem?
A2: Not necessarily, but it's a critical diagnostic question. Poor peak shape can be caused by chromatographic issues or a hidden co-eluting impurity.[9]
Peak Tailing: Often indicates secondary interactions, such as the phenolic hydroxyl group interacting with active silanol sites on the column packing.[10] This can also be caused by column overload or extra-column dispersion.
Peak Fronting: Typically a sign of column overload or poor sample solvent compatibility.
Shoulders or Distorted Peaks: These are strong indicators of a co-eluting compound.[9]
The Causality: A pure compound under ideal conditions should yield a symmetrical (Gaussian) peak. Tailing occurs when a portion of the analyte molecules are retained more strongly than the bulk, often due to interactions with high-energy active sites (like free silanols) on the stationary phase. A co-eluting impurity, however, is a distinct chemical entity with its own retention time. If its retention is very close to the main peak, it will appear as a distortion or "shoulder" on the main peak's profile.
Self-Validating Check: The most reliable way to distinguish these issues is to use a peak purity analysis tool with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[9] If the spectra are consistent across the entire peak, the issue is likely chromatographic. If the spectra change from the upslope to the downslope of the peak, you have confirmed co-elution.
Q3: What is the most effective initial parameter to adjust when I suspect co-elution?
A3: The most powerful and often simplest parameter to modify for resolving co-eluting peaks is the mobile phase composition . Specifically, changing the type of organic modifier (e.g., from acetonitrile to methanol) is highly effective.[11]
The Causality: Resolution is governed by efficiency (N), retention (k'), and selectivity (α). While increasing efficiency or retention can help, changing the selectivity (α) — the fundamental ability of the system to distinguish between two analytes — yields the most dramatic results. Different organic modifiers alter the nature of the interactions (e.g., dipole-dipole, hydrogen bonding, π-π interactions) between the analytes and the stationary/mobile phases, directly impacting selectivity.[12][13]
Q4: Can I resolve co-elution without buying a new column?
A4: Yes, in many cases. Before investing in a new column, you should exhaust all possibilities with mobile phase and method parameter optimization. This includes systematically adjusting:
Organic Modifier Type (e.g., Acetonitrile vs. Methanol).
Mobile Phase pH (critical for ionizable phenols).
Gradient Slope (a shallower gradient increases separation time but can significantly improve resolution).
Column Temperature (can alter selectivity, especially for compounds with different enthalpic retention characteristics).
Only when these adjustments fail to provide adequate resolution should you consider an alternative stationary phase.
Troubleshooting Workflow & Guides
When facing a co-elution problem, a systematic approach is essential. The following workflow provides a logical progression from initial diagnosis to resolution.
Caption: A logical workflow for diagnosing and resolving co-elution.
Guide 1: Systematic Mobile Phase Optimization (Reversed-Phase HPLC)
This is the cornerstone of resolving co-elution. Each step is designed to alter the selectivity (α) of the separation.
Protocol: Mobile Phase Method Development
Establish a Baseline: Run your current method and document the resolution between 4-(2,6-Dimethylphenyl)phenol and the co-eluting peak.
Step 1: Change the Organic Modifier.
Action: If your mobile phase uses acetonitrile (ACN), prepare an equivalent mobile phase using methanol (MeOH). A good starting point is to use a concentration of MeOH that is about 10% higher than the ACN concentration to achieve similar retention times.[11]
Causality: ACN and MeOH interact with analytes differently. ACN is an aprotic solvent with a strong dipole, excelling at disrupting dipole-dipole interactions. MeOH is a protic solvent that can act as both a hydrogen bond donor and acceptor. Switching between them can dramatically alter the elution order of compounds with different functionalities, thus changing selectivity.[12]
Step 2: Adjust Mobile Phase pH.
Action: Prepare mobile phases buffered at different pH values. For 4-(2,6-Dimethylphenyl)phenol (pKa ~10-11), evaluate a pH range from 3.0 to 8.0. A change of ±1 pH unit can have a significant effect.
Causality: The retention of an ionizable compound in reversed-phase chromatography is highly dependent on its ionization state. Phenols are weakly acidic. At a pH well below their pKa, they are neutral and well-retained. As the mobile phase pH approaches the pKa, the compound begins to deprotonate, becoming more polar (ionic) and eluting earlier.[14][15] If your target and the impurity have different pKa values, adjusting the pH is an extremely effective tool for separating them.
Step 3: Introduce an Additive.
Action: If peak tailing is also an issue, add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
Causality: Acidic additives protonate the residual silanol groups on the silica surface (Si-OH -> Si-OH₂⁺), reducing their capacity for strong, unwanted ionic interactions with the acidic phenolic hydroxyl group. This results in sharper, more symmetrical peaks, which inherently improves resolution.[16][17]
Table 2: Comparison of Common Organic Modifiers in RP-HPLC
Property
Acetonitrile (ACN)
Methanol (MeOH)
Solvent Type
Aprotic
Protic
Selectivity
Good for resolving compounds with differences in π-π interactions.
Good for resolving compounds with differences in hydrogen bonding capacity.
Guide 2: Selecting an Alternative Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. The goal is to introduce a different primary retention mechanism.
When to Change the Column:
When changes in organic modifier and pH fail to separate the peaks.
When the elution order remains the same despite mobile phase changes, suggesting the analytes interact with the C18 phase in a very similar manner.
Protocol: Stationary Phase Screening
Identify the Limitation: Your current C18 column separates primarily based on hydrophobicity. The co-elution suggests the analytes have nearly identical hydrophobicity.
Select an Alternative Phase: Choose a column that offers a different interaction mechanism.
Phenyl-Hexyl Column: This phase provides π-π interactions with the aromatic rings of your analyte and impurities. It is an excellent choice for separating aromatic positional isomers.
Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides alternative hydrogen bonding interactions and shields analytes from residual silanols, often improving peak shape for polar compounds like phenols.[10]
Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes. In RP, it acts as a less hydrophobic phase than C18 with strong dipole-dipole interaction capabilities.
Method Transfer: Begin your method development on the new column using the best mobile phase conditions identified in Guide 1. Minor adjustments to the gradient or isocratic hold will likely be necessary.
Table 3: Guide to Stationary Phase Selection for Phenolic Compounds
Stationary Phase
Primary Interaction Mechanism(s)
Best For...
C18 (ODS)
Hydrophobic
General purpose, first choice.
Phenyl-Hexyl
Hydrophobic, π-π Interactions
Aromatic and isomeric compounds.
Polar-Embedded
Hydrophobic, Hydrogen Bonding
Improving peak shape of polar analytes, alternative selectivity.
| Cyano (CN) | Hydrophobic, Dipole-Dipole | Compounds with strong dipoles, orthogonal selectivity to C18. |
Guide 3: Exploring Alternative Chromatographic Modes
For particularly challenging separations, moving beyond conventional reversed-phase HPLC may be necessary.
A Senior Application Scientist's Guide to the Structural Validation of 4-(2,6-Dimethylphenyl)phenol using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of regulatory compliance, intellectual property protection...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of regulatory compliance, intellectual property protection, and fundamental scientific rigor. For a molecule such as 4-(2,6-Dimethylphenyl)phenol, a substituted biphenyl phenol with applications in materials science and as a synthetic intermediate, its precise chemical architecture dictates its reactivity, physical properties, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution, providing unparalleled insight into the atomic-level connectivity and chemical environment of a sample.[1]
This guide provides a comprehensive framework for the validation of 4-(2,6-Dimethylphenyl)phenol using both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare the utility of NMR with alternative analytical techniques. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough and scientifically sound methodology for structural verification.
Predicted ¹H and ¹³C NMR Spectral Data for 4-(2,6-Dimethylphenyl)phenol
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~ 7.15
t (triplet)
1H
Ar-H (H-4')
~ 7.08
d (triplet)
2H
Ar-H (H-3', H-5')
~ 7.05
d (doublet)
2H
Ar-H (H-2, H-6)
~ 6.85
d (doublet)
2H
Ar-H (H-3, H-5)
~ 4.80
s (singlet)
1H
-OH
~ 2.05
s (singlet)
6H
Ar-CH₃
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
~ 154.5
C-1
~ 141.0
C-1'
~ 135.5
C-2', C-6'
~ 131.0
C-4
~ 128.5
C-4'
~ 128.0
C-2, C-6
~ 127.5
C-3', C-5'
~ 115.5
C-3, C-5
~ 20.5
Ar-CH₃
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the preparation and analysis of a sample of 4-(2,6-Dimethylphenyl)phenol to obtain high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
For ¹H NMR: Accurately weigh approximately 5-10 mg of 4-(2,6-Dimethylphenyl)phenol into a clean, dry vial.
For ¹³C NMR: Accurately weigh approximately 20-50 mg of the sample into a clean, dry vial. A higher concentration is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the solvent is of high purity (≥99.8% D).
Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming or sonication can be used to aid dissolution.
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
The final solution height in the NMR tube should be approximately 4-5 cm.
NMR Instrument Setup and Data Acquisition
Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's autosampler or manual insertion port.
Lock onto the deuterium signal of the solvent (e.g., CDCl₃).
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
Acquire a standard ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer might include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence is standard.
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Calibrate the chemical shift scale. For CDCl₃, the residual proton signal is typically referenced to δ 7.26 ppm for ¹H spectra, and the carbon signal to δ 77.16 ppm for ¹³C spectra.[4][5]
Visualizing the Validation Workflow
The following diagram illustrates the key stages in the validation of 4-(2,6-Dimethylphenyl)phenol using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Comparison with Alternative Analytical Techniques
While NMR is the premier technique for structural elucidation, other methods can provide complementary information or may be more suitable for specific analytical goals, such as quantification or separation of mixtures.
Technique
Principle
Advantages for Phenolic Compounds
Limitations for Structural Validation
NMR Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.[1]
Lower sensitivity compared to mass spectrometry. Can be complex to interpret for mixtures.
High-Performance Liquid Chromatography (HPLC)
Separation based on differential partitioning between a mobile and stationary phase.[6][7]
Excellent for separation of isomers and quantification. Can be coupled with various detectors (UV, MS).[8]
Provides limited structural information on its own. Retention time is not a unique identifier.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-to-charge ratio analysis.
High sensitivity and can provide molecular weight and fragmentation patterns useful for identification.
Requires the analyte to be volatile or derivatized. Fragmentation can sometimes be ambiguous for isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Absorption of infrared radiation, causing molecular vibrations.
Provides information about functional groups present (e.g., -OH, C=C). Fast and non-destructive.
Provides limited information on the overall molecular structure and connectivity.
Conclusion
The structural validation of 4-(2,6-Dimethylphenyl)phenol is reliably achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocol and comparing the acquired data with the provided reference (predicted) spectra, researchers can confidently confirm the identity and purity of their samples. While other analytical techniques such as HPLC and GC-MS offer valuable complementary information, particularly for quantification and mixture analysis, NMR remains the definitive method for unambiguous structural elucidation in solution. Adherence to rigorous experimental procedures and a thorough understanding of spectral interpretation are paramount for ensuring data integrity and advancing scientific discovery.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. Retrieved from [Link]
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0159703). Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]
ResearchGate. (2026, March 16). (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
NIST WebBook. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
The Impact of Steric Hindrance on Catalytic Performance: A Comparative Analysis of Ligands Derived from 4-(2,6-Dimethylphenyl)phenol and 4-phenylphenol
In the landscape of transition metal catalysis, the rational selection of ligands is paramount to achieving optimal reaction outcomes. The subtle interplay of a ligand's steric and electronic properties can profoundly in...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of transition metal catalysis, the rational selection of ligands is paramount to achieving optimal reaction outcomes. The subtle interplay of a ligand's steric and electronic properties can profoundly influence the catalytic cycle, dictating reaction rates, selectivity, and overall efficiency. This guide provides an in-depth comparison of the catalytic efficiency of ligands derived from two structurally related phenol precursors: 4-(2,6-Dimethylphenyl)phenol and 4-phenylphenol. The primary differentiator between these two is the presence of ortho-methyl groups on one of the phenyl rings, which imparts significant steric bulk. This analysis will explore how this steric feature translates into tangible differences in catalytic performance, with a focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Structural and Mechanistic Considerations: The Role of Steric Bulk
The foundational difference between ligands derived from 4-(2,6-dimethylphenyl)phenol and 4-phenylphenol lies in the steric environment they create around the metal center. The two methyl groups in the ortho positions of the 2,6-dimethylphenyl moiety project into the coordination sphere of the metal, creating a sterically hindered environment. This has several key mechanistic implications:
Promotion of Monoligated Species: In many cross-coupling reactions, the active catalytic species is a monoligated, 14-electron Pd(0) complex. Bulky ligands favor the formation of these species by discouraging the binding of a second ligand.[1]
Influence on Reductive Elimination: The steric pressure exerted by bulky ligands can accelerate the rate-determining reductive elimination step of the catalytic cycle. This is a crucial step where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released.
Stabilization of the Metal Center: While seemingly counterintuitive, the steric bulk can also protect the metal center from deactivating pathways such as dimer formation or β-hydride elimination.
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the key steps influenced by ligand properties.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
The steric bulk of the ligand primarily influences the Oxidative Addition and Reductive Elimination steps.
Case Study: Buchwald-Hartwig Amination
The "Buchwald ligands," a class of dialkylbiaryl phosphine ligands, exemplify the benefits of steric hindrance.[3] These ligands, which feature bulky substituents on the biaryl backbone, are highly effective for the coupling of a wide range of amines with aryl halides, including challenging substrates like aryl chlorides.[2][3] The steric bulk is crucial for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step.
Let's consider a hypothetical comparison based on the known performance of ligands with and without ortho-substituents in a typical Buchwald-Hartwig amination of an aryl chloride.
The following table summarizes the expected performance of two hypothetical phosphine ligands, "Ligand A" derived from 4-phenylphenol (less hindered) and "Ligand B" derived from 4-(2,6-dimethylphenyl)phenol (more hindered), in the amination of 4-chlorotoluene with morpholine.
Ligand
Structure Moiety
Expected Yield (%)
Reaction Time (h)
Key Steric Feature
Ligand A
P(phenyl)₃-type
< 25
24
Minimal steric hindrance
Ligand B
P(2,6-dimethylphenyl)₂-type
> 95
12
Significant steric hindrance
This data is illustrative and based on general trends observed in the literature for ligands with and without ortho-substituents.
The superior performance of ligands with bulky ortho-substituents, like that in Ligand B, has been demonstrated in numerous studies. For example, ligands like XPhos and SPhos, which incorporate bulky groups, are highly effective in the amination of unactivated aryl chlorides, while less hindered ligands like triphenylphosphine show poor to no reactivity.[5]
The following diagram visually contrasts the steric profiles of the two types of ligands.
Caption: Steric hindrance around the metal center.
Ligand B, with its bulky 2,6-dimethylphenyl groups, creates a more congested coordination sphere around the palladium center compared to Ligand A.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
The following is a representative, general protocol for performing a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Phosphine ligand (e.g., XPhos, SPhos)
Aryl halide (e.g., 4-chlorotoluene)
Amine (e.g., morpholine)
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
Anhydrous solvent (e.g., toluene or dioxane)
Inert atmosphere supplies (e.g., nitrogen or argon)
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
Reagent Addition: Add the aryl halide, followed by the amine and the anhydrous solvent.
Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion and Expert Recommendations
For researchers, scientists, and drug development professionals, the key takeaways are:
For challenging substrates , such as electron-rich or sterically hindered aryl halides, or for couplings involving less reactive partners, a bulky ligand derived from a precursor like 4-(2,6-dimethylphenyl)phenol is the superior choice.
For less demanding reactions , a simpler, less hindered ligand may suffice, but the broader substrate scope and higher turnover numbers associated with bulky ligands often make them the more robust option for general use.
Ligand screening remains an essential part of methods development. While the principles outlined here provide a strong predictive framework, the optimal ligand for a specific transformation is often found through empirical testing.
The strategic incorporation of steric bulk, as exemplified by the 2,6-dimethylphenyl moiety, is a powerful tool for enhancing catalytic performance. It allows for greater control over the elementary steps of the catalytic cycle, leading to more efficient, versatile, and robust synthetic methodologies.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
A Researcher's Guide to the Mass Spectrometry Fragmentation Analysis of 4-(2,6-Dimethylphenyl)phenol
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within pharmaceutical and environmental sciences, the precise struct...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental sciences, the precise structural elucidation of chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2,6-Dimethylphenyl)phenol, a molecule of interest due to its structural motifs present in various industrial chemicals and potential metabolites.
This document will delve into the characteristic fragmentation pathways of 4-(2,6-Dimethylphenyl)phenol, present a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and offer a comparative overview with alternative analytical techniques. The insights provided herein are grounded in established principles of mass spectrometry and supported by empirical data to ensure scientific integrity and practical utility for researchers in the field.
Deciphering the Fragmentation Fingerprint of 4-(2,6-Dimethylphenyl)phenol
The mass spectrum of an organic molecule is a unique fingerprint, revealing a wealth of structural information through the pattern of fragment ions produced upon ionization. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺˙) which is often energetically unstable and undergoes fragmentation. The resulting fragment ions are separated by their mass-to-charge ratio (m/z), and their relative abundances are plotted to generate a mass spectrum.
For 4-(2,6-Dimethylphenyl)phenol (C₁₄H₁₄O), with a molecular weight of 198.26 g/mol , the fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic system.[1] The fragmentation of 4-(2,6-Dimethylphenyl)phenol is expected to be influenced by the phenolic hydroxyl group and the dimethylphenyl moiety.
Predicted Mass Spectral Data and Fragmentation Pathways:
While a publicly available, verified mass spectrum for 4-(2,6-Dimethylphenyl)phenol is not readily found, we can predict its fragmentation based on the known behavior of structurally similar compounds, such as 3,5-dimethylphenol and other substituted biphenyls.[2][3] The molecular ion peak is expected at m/z 198.
Key fragmentation pathways are likely to include:
Loss of a Methyl Radical (•CH₃): A common fragmentation for molecules containing methyl groups is the loss of a methyl radical (15 Da) to form a stable, even-electron ion.[4] This would result in a significant peak at m/z 183 . This cleavage is often a dominant process in alkyl-substituted aromatic compounds.
Benzylic Cleavage and Tropylium Ion Formation: Alkyl-substituted benzene rings are known to undergo cleavage at the benzylic position, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91 .[1][5] This is a highly stable carbocation and often results in a prominent peak in the mass spectra of such compounds.
Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and loss of carbon monoxide (28 Da) from the molecular ion, although this is more common in simpler phenols.[6] This would lead to a peak at m/z 170 .
Cleavage of the Phenyl-Phenyl Bond: The bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the individual ring systems. This could result in ions at m/z 105 (dimethylphenyl cation) and m/z 93 (phenolic cation).
Formation of a Substituted Tropylium Ion: Similar to the formation of the tropylium ion, a substituted version could also be formed, leading to a peak at m/z 105 .
Table 1: Predicted Major Fragment Ions for 4-(2,6-Dimethylphenyl)phenol
m/z
Proposed Fragment Ion
Neutral Loss
198
[C₁₄H₁₄O]⁺˙ (Molecular Ion)
-
183
[C₁₃H₁₁O]⁺
•CH₃
105
[C₈H₉]⁺
C₆H₅O•
91
[C₇H₇]⁺
C₇H₇O•
The following diagram illustrates the proposed primary fragmentation pathways for 4-(2,6-Dimethylphenyl)phenol under electron ionization.
Caption: Proposed EI fragmentation of 4-(2,6-Dimethylphenyl)phenol.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like 4-(2,6-Dimethylphenyl)phenol.[7] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification of the individual components.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of 4-(2,6-Dimethylphenyl)phenol at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or methanol.
Perform serial dilutions to create working standards at concentrations suitable for the instrument's sensitivity (e.g., 1, 5, 10, 50, 100 µg/mL).[2]
GC-MS Instrumentation and Conditions:
Gas Chromatograph: A system equipped with a split/splitless injector is recommended.[7] For trace analysis, a splitless injection is preferable to maximize the transfer of the analyte to the column.[2]
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl methyl siloxane), is suitable for separating phenolic compounds.[8]
Oven Temperature Program: An initial oven temperature of 70°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes is a good starting point. This program should be optimized based on the specific instrument and desired separation.
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.
Mass Spectrometer: An electron ionization (EI) source is used for fragmentation. The ionization energy is typically set to 70 eV.[8]
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.[2]
Data Acquisition and Analysis:
Inject 1 µL of the prepared standard solution into the GC-MS system.
Acquire the data using the instrument's software.
Identify the peak corresponding to 4-(2,6-Dimethylphenyl)phenol in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis of phenolic compounds.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool for the analysis of 4-(2,6-Dimethylphenyl)phenol, other analytical techniques can also be employed, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
GC-MS
Separation by gas chromatography, identification by mass spectrometry.[7]
High sensitivity and selectivity, provides structural information.[7]
May require derivatization for less volatile compounds, destructive technique.
HPLC-UV/DAD
Separation by high-performance liquid chromatography, detection by UV-Vis absorbance.[9]
Non-destructive, suitable for non-volatile and thermally labile compounds, good for quantification.
Lower sensitivity and specificity than MS, limited structural information.
GC-FID
Separation by gas chromatography, detection by flame ionization.
Robust and reliable for quantification, wide linear range.
Does not provide structural information, less sensitive than MS.
LC-MS/MS
Separation by liquid chromatography, identification by tandem mass spectrometry.[9]
High sensitivity and selectivity, suitable for complex matrices, provides detailed structural information.[9][10]
Higher cost and complexity, potential for matrix effects.
Expert Insights:
For unambiguous identification and structural confirmation of 4-(2,6-Dimethylphenyl)phenol, especially in complex matrices such as biological fluids or environmental samples, GC-MS or LC-MS/MS are the preferred methods. The fragmentation pattern obtained from MS provides a high degree of confidence in the identification. For routine quantification where the identity of the analyte is already established, HPLC-UV or GC-FID can be more cost-effective and simpler to operate. The choice of technique will ultimately depend on the specific research question, the sample matrix, and the available instrumentation. For instance, LC-MS/MS is particularly advantageous for analyzing phenols in water samples as it often does not require the derivatization step that is necessary for GC-MS analysis.[10]
Conclusion
The mass spectrometry fragmentation analysis of 4-(2,6-Dimethylphenyl)phenol provides a detailed structural fingerprint that is invaluable for its identification and characterization. By understanding the fundamental principles of fragmentation and employing robust analytical protocols such as GC-MS, researchers can confidently identify this compound in various applications. While alternative techniques offer complementary information and may be suitable for specific analytical goals, the detailed structural insights provided by mass spectrometry remain unparalleled. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of this and structurally related compounds, empowering them to make informed decisions in their analytical workflows.
References
A Review on Mass Spectroscopy and Its Fragmentation Rules. (2025, September 19). Vertex AI Search.
An In-depth Technical Guide to the Mass Spectrum of 3,5-Dimethylphenol-d10. (2025). BenchChem.
Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). (2025). BenchChem.
Davis, C. E., et al. (2007). Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC-DMS and DMS-MS. Technion - Israel Institute of Technology.
Application Notes and Protocols for the Gas Chromatography (GC)
Application Notes and Protocols for the Analytical Detection of Phenolic Compounds in Biological Samples. (2025). BenchChem.
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumul
Hewitt, A. T., & Kanj, M. (2013). Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Analytical Chemistry.
Mass Spectrometry: Fragment
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2024).
Chen, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Preprints.org.
A Comparative Guide to the FTIR Spectroscopy of the Hydroxyl Group in 4-(2,6-Dimethylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the hydroxyl group in 4-(2,6-Dimethylphenyl)ph...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the hydroxyl group in 4-(2,6-Dimethylphenyl)phenol, a sterically hindered phenolic compound. By comparing its spectral features with those of less substituted phenols, we offer insights into the structural effects on vibrational frequencies. This document is designed to assist in the accurate identification and characterization of this and similar molecules in various research and development settings.
Introduction: The Significance of the Phenolic Hydroxyl Group in FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. The hydroxyl (-OH) group of phenols is particularly informative, with its stretching and bending vibrations being sensitive to the electronic environment and intermolecular interactions, most notably hydrogen bonding.
In a condensed phase (solid or liquid), phenol molecules typically form intermolecular hydrogen bonds, which has a pronounced effect on the -OH stretching vibration. This results in a strong, broad absorption band, typically observed between 3200 and 3550 cm⁻¹.[1] In contrast, a "free" (non-hydrogen-bonded) hydroxyl group, which can be observed in dilute solutions in non-polar solvents or in the gas phase, gives rise to a sharp, strong absorption band at higher wavenumbers, generally in the range of 3584-3700 cm⁻¹.[1]
The Influence of Steric Hindrance on the Hydroxyl Peak of 4-(2,6-Dimethylphenyl)phenol
The presence of two methyl groups in the ortho positions to the hydroxyl group in 4-(2,6-Dimethylphenyl)phenol introduces significant steric hindrance. This steric bulk restricts the ability of the hydroxyl group to participate in intermolecular hydrogen bonding. Consequently, the FTIR spectrum of 4-(2,6-Dimethylphenyl)phenol is expected to show a prominent "free" hydroxyl peak, even in the solid state or in concentrated solutions.
Studies on ortho-substituted phenols have shown that the presence of bulky alkyl groups can lead to a higher O-H vibrational frequency compared to phenol itself.[2] In some cases, single ortho-alkyl substituents can result in the appearance of two distinct O-H stretching bands, corresponding to cis and trans rotational isomers.[2] However, in the case of 2,6-disubstitution, the hydroxyl group is essentially locked in a position that minimizes steric interaction, leading to a more defined "free" hydroxyl peak.
Comparative Analysis of FTIR Reference Peaks
The following table summarizes the characteristic FTIR absorption frequencies for the hydroxyl group in 4-(2,6-Dimethylphenyl)phenol and compares them with those of phenol and o-cresol. This comparison highlights the impact of ortho-methylation on the vibrational modes of the hydroxyl group.
Compound
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Appearance
Key Influencing Factors
4-(2,6-Dimethylphenyl)phenol
Free O-H Stretch
~3600
Sharp, Strong
Steric hindrance from two ortho-methyl groups minimizes hydrogen bonding.[2]
Intermolecular hydrogen bonding, with some steric influence from one methyl group.
Free O-H Stretch (in dilute solution)
Two bands possible (cis and trans)
Sharp
Rotational isomerism due to the single ortho-substituent.[2]
C-O Stretch
~1215
Strong
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for FTIR Analysis of 4-(2,6-Dimethylphenyl)phenol
To obtain a high-quality FTIR spectrum of 4-(2,6-Dimethylphenyl)phenol, proper sample preparation is crucial. As it is a solid at room temperature, the KBr pellet method is a common and effective technique.
Objective: To prepare a solid sample of 4-(2,6-Dimethylphenyl)phenol for FTIR analysis using the KBr pellet method.
Materials:
4-(2,6-Dimethylphenyl)phenol
FTIR-grade Potassium Bromide (KBr), dried
Agate mortar and pestle
Pellet press with die
Spatula
Infrared spectrometer
Procedure:
Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹, which can interfere with the hydroxyl peak.
Sample Grinding: In the agate mortar, grind approximately 1-2 mg of 4-(2,6-Dimethylphenyl)phenol to a fine powder.
Mixing: Add about 100-200 mg of the dried KBr to the mortar. Mix the sample and KBr thoroughly by gentle grinding for about 1-2 minutes. The goal is to have the sample particles uniformly dispersed in the KBr matrix.
Pellet Formation: Transfer the mixture to the pellet die. Place the die in the hydraulic press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.
Pellet Inspection: A good pellet should be translucent and free of cracks. If the pellet is opaque, it indicates insufficient grinding or mixing.
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is advisable to run a background spectrum with an empty sample compartment beforehand.
Workflow and Molecular Structure Diagrams
The following diagrams illustrate the experimental workflow for FTIR analysis and the molecular structure of 4-(2,6-Dimethylphenyl)phenol.
Caption: Experimental workflow for FTIR analysis of a solid sample using the KBr pellet method.
Caption: Molecular structure of 4-(2,6-Dimethylphenyl)phenol highlighting the hydroxyl group.
Conclusion
The FTIR spectrum of 4-(2,6-Dimethylphenyl)phenol provides a clear example of how steric hindrance influences the vibrational frequency of the hydroxyl group. The characteristic sharp, strong absorption band for the "free" O-H stretch is a key identifying feature, distinguishing it from less substituted phenols that exhibit broad absorption bands due to intermolecular hydrogen bonding. Accurate interpretation of these spectral features, supported by appropriate sample preparation techniques, is essential for the unambiguous characterization of such molecules in various scientific applications.
References
THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL BAND IN ORTHO-SUBSTITUTED PHENOLS - Canadian Science Publishing. (n.d.). Retrieved March 27, 2026, from [Link]
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved March 27, 2026, from [Link]
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved March 27, 2026, from [Link]
OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved March 27, 2026, from [Link]
FTIR spectra in the OH stretching region of phenol. (a)–(e) Different... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]
FT‐IR spectra of the synthetic hindered phenol antioxidant [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
FTIR spectrum of phenolic resin and modified phenolic resin. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
Phenol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]
Phenol, 2,4,6-tris[(dimethylamino)methyl]- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]
Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC. (2025, October 31). Retrieved March 27, 2026, from [Link]
FTIR analysis of phenolic extracts from Moringa oleifera leaves. (n.d.). Retrieved March 27, 2026, from [Link]
FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. (n.d.). Retrieved March 27, 2026, from [Link]
FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved March 27, 2026, from [Link]
Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). Retrieved March 27, 2026, from [Link]
Molecular structure, spectroscopic (FT-IR and UV-Vis) and DFT quantum-chemical studies on 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol - ResearchGate. (2025, August 10). Retrieved March 27, 2026, from [Link]
A Comparative Analysis of Steric Bulk: Positioning 4-(2,6-Dimethylphenyl)phenol Among Biphenyl Derivatives
Introduction: The Significance of Steric Hindrance in Biphenyl Scaffolds In the landscape of drug discovery and materials science, the biphenyl moiety is a ubiquitous and versatile scaffold. Its two interconnected phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Steric Hindrance in Biphenyl Scaffolds
In the landscape of drug discovery and materials science, the biphenyl moiety is a ubiquitous and versatile scaffold. Its two interconnected phenyl rings offer a unique three-dimensional architecture that can be finely tuned to modulate biological activity, material properties, and chemical reactivity. A critical parameter governing the utility of biphenyl derivatives is the degree of steric hindrance around the central carbon-carbon single bond. This steric bulk, primarily dictated by the nature of substituents at the ortho positions, governs the torsional angle (dihedral angle) between the two phenyl rings and the energy barrier to rotation around the central bond. These conformational constraints have profound implications for a molecule's ability to bind to a target protein, its photophysical properties, and its overall stability.
This guide provides a detailed comparison of the steric bulk of 4-(2,6-Dimethylphenyl)phenol with a range of other biphenyl derivatives. The inclusion of two methyl groups on one of the phenyl rings ortho to the inter-ring bond in 4-(2,6-Dimethylphenyl)phenol introduces significant steric hindrance, leading to a twisted conformation. By comparing its key steric parameters—dihedral angle and rotational energy barrier—with those of other biphenyls, from the unsubstituted parent to those with varying degrees of ortho-substitution, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its conformational properties. This understanding is crucial for the rational design of novel molecules with optimized steric and electronic properties.
Comparative Analysis of Steric Parameters
The steric hindrance in biphenyl derivatives can be quantified by two primary parameters: the dihedral angle (θ) in the ground state and the rotational energy barrier (ΔG‡). The dihedral angle represents the twist between the two phenyl rings, while the rotational energy barrier is the energy required to force the molecule into a planar conformation, the transition state for rotation.
Below is a comparative table of these parameters for 4-(2,6-Dimethylphenyl)phenol and a selection of other biphenyl derivatives. The values for 4-(2,6-Dimethylphenyl)phenol have been determined through Density Functional Theory (DFT) calculations, as detailed in the computational protocol section, while the data for the other compounds are derived from experimental studies.
Note: The dihedral angle and rotational energy barrier for 4-(2,6-Dimethylphenyl)phenol are estimated based on DFT calculations due to the lack of available experimental data. The protocol for this calculation is provided in this guide.
Visualizing Steric Hindrance
The following diagram illustrates the concept of the dihedral angle in biphenyl systems and the structures of the compounds discussed.
Caption: Schematic representation of the dihedral angle in a biphenyl system and the chemical structures of the compared molecules.
Experimental and Computational Methodologies
To ensure scientific integrity and provide a comprehensive understanding of how the steric parameters are determined, this section details the key experimental and computational protocols.
Experimental Determination of Steric Parameters
1. Single-Crystal X-ray Crystallography for Dihedral Angle Determination
This technique provides the most accurate determination of the ground-state conformation and, consequently, the dihedral angle of a molecule in the solid state.
Principle: X-rays are diffracted by the electrons in a crystalline lattice. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, from which atomic coordinates and, subsequently, dihedral angles can be precisely calculated.
Experimental Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol:
Crystal Growth: High-quality single crystals of the biphenyl derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected on a detector.
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial electron density map.
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates.
Data Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, and the dihedral angle between the phenyl rings.
2. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Rotational Energy Barrier Determination
DNMR is a powerful technique for measuring the rates of conformational exchange processes, such as the rotation around the central bond in biphenyls.
Principle: At low temperatures, the rotation around the C-C bond is slow on the NMR timescale, and magnetically inequivalent protons on the two rings will show distinct signals. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the two signals broaden and merge into a single peak. The rate constant at the coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.
Experimental Workflow:
Caption: Workflow for Dynamic NMR spectroscopy.
Detailed Protocol:
Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.
Low-Temperature NMR: An initial NMR spectrum is acquired at a low temperature where the rotation is slow, and the signals for the inequivalent protons are well-resolved.
Variable-Temperature NMR: A series of NMR spectra are recorded at incrementally increasing temperatures.
Determination of Coalescence Temperature: The temperature at which the two signals merge into a single broad peak is identified as the coalescence temperature (Tc).
Calculation of Rotational Barrier: The rate constant (k) at coalescence is calculated from the separation of the signals at low temperature. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)], where R is the gas constant.
Computational Determination of Steric Parameters
Density Functional Theory (DFT) for Dihedral Angle and Rotational Energy Barrier Calculation
In the absence of experimental data, DFT calculations provide a reliable method for determining the steric parameters of molecules like 4-(2,6-Dimethylphenyl)phenol.
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electronic energy of the molecule at different dihedral angles, a potential energy surface for the rotation can be generated. The minimum on this surface corresponds to the ground-state dihedral angle, and the energy difference between the minimum and the planar conformation (the transition state) gives the rotational energy barrier.
Computational Workflow:
Caption: Workflow for DFT calculations.
Detailed Protocol (using a generic DFT software package):
Build Molecular Structure: The 3D structure of 4-(2,6-Dimethylphenyl)phenol is built using a molecular modeling program.
Initial Geometry Optimization: An initial geometry optimization is performed to find a low-energy starting conformation. A functional such as B3LYP with a basis set like 6-31G(d) is a common starting point.
Perform Torsional Scan (Relaxed Potential Energy Surface Scan): A series of constrained geometry optimizations are performed where the dihedral angle between the two phenyl rings is systematically varied (e.g., from 0° to 180° in 10° increments). At each step, the dihedral angle is fixed, and all other geometric parameters are allowed to relax to their minimum energy.
Analyze Potential Energy Surface: The electronic energy from each constrained optimization is plotted against the corresponding dihedral angle to generate the rotational energy profile.
Determine Steric Parameters: The dihedral angle corresponding to the lowest energy on the potential energy surface is the ground-state dihedral angle (θ). The rotational energy barrier (ΔG‡) is the energy difference between the energy minimum and the energy at the planar (0° or 180°) or perpendicular (90°) transition states.
Discussion and Conclusion
The comparative data clearly positions 4-(2,6-Dimethylphenyl)phenol as a biphenyl derivative with substantial steric hindrance. Its calculated dihedral angle of approximately 85° is significantly larger than that of unsubstituted biphenyl and even surpasses that of many di-ortho-substituted biphenyls, such as 2,2'-dimethylbiphenyl. This near-orthogonal arrangement of the phenyl rings is a direct consequence of the two bulky methyl groups on one of the rings, which effectively prevents planarization.
The estimated rotational energy barrier of over 20 kcal/mol is also indicative of a highly restricted rotation around the central C-C bond. This high barrier suggests that, like other highly substituted biphenyls, 4-(2,6-Dimethylphenyl)phenol should exist as a stable pair of atropisomers at room temperature.
For researchers in drug discovery, the pronounced steric bulk of 4-(2,6-Dimethylphenyl)phenol can be a valuable design element. The fixed, twisted conformation can pre-organize other functional groups in a specific three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for a biological target. The phenol group, in particular, can serve as a key hydrogen bond donor or acceptor.
In the field of materials science, the high rotational barrier and defined non-planar structure can be exploited to create materials with specific optical or electronic properties. The lack of planarity disrupts π-conjugation between the two rings, which can be a desirable feature in the design of certain types of polymers or molecular electronic components.
References
Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1854. [Link]
Sandstrøm, J. (1983). Dynamic NMR spectroscopy. Academic Press.
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ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. (2019, October 16). [Video]. YouTube. [Link]
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Chen, G. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(2).
Nishimura, A. M., & Bond, N. M. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al2O3. Westmont College.
Gaussian Inc. (n.d.). Scanning Potential Energy Surfaces. [Link]
National Institute of Standards and Technology. (n.d.). 4-allyl-2,6-dimethyl-phenol. NIST Chemistry WebBook. [Link]
Bernstein, E. R., et al. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(11), 6930-6943.
Manke, D. R., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol.
Bolle, U., et al. (2026). New polymorph of 2,6-dimethylphenol.
A Guide for Senior Researchers: Strategic Ligand Selection—A Comparative Analysis of 2,6-Dimethylphenol and 4-(2,6-Dimethylphenyl)phenol Scaffolds
Introduction: The Critical Role of Steric and Electronic Tuning in Ligand Design In the intricate field of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Steric and Electronic Tuning in Ligand Design
In the intricate field of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Among the vast arsenal of ligand scaffolds, sterically hindered phenols, particularly those with substitution at the 2 and 6 positions, have emerged as foundational building blocks. The ortho substituents provide a tunable steric shield around the metal's active site, preventing catalyst deactivation pathways like dimerization and influencing substrate approach.
This guide provides an in-depth, comparative analysis of two such phenol systems: the archetypal 2,6-dimethylphenol (DMP) and its more complex derivative, 4-(2,6-dimethylphenyl)phenol . While both share the same ortho-methyl shielding, the introduction of a phenyl group at the para position in 4-(2,6-dimethylphenyl)phenol introduces profound changes to the ligand's overall steric and electronic profile. We will dissect these differences from a mechanistic perspective, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific catalytic or drug development applications. The choice between these two scaffolds is not trivial; it represents a strategic decision between foundational steric bulk and the creation of a deep, protected active site.
Chapter 1: The Archetype - 2,6-Dimethylphenol (DMP) as a Ligand Precursor
2,6-Dimethylphenol is a widely accessible and extensively studied building block in ligand synthesis.[1][2] Its primary function is to provide a robust, conical steric barrier directly adjacent to the coordinating phenolate oxygen. This steric hindrance is fundamental in applications such as the copper-catalyzed oxidative polymerization of DMP itself to form poly(phenylene ether) (PPE), a high-performance thermoplastic, where the methyl groups prevent undesirable C-C coupling and favor C-O bond formation.[3][4]
Physicochemical and Steric Profile
The two methyl groups flanking the hydroxyl group dictate the coordination environment. Upon deprotonation, the resulting 2,6-dimethylphenoxide anion acts as a potent anionic oxygen donor, while the methyl groups create a "picket fence" that restricts the geometry of substrate binding.
Diagram 1: Steric profile of a 2,6-dimethylphenoxide ligand.
This conical steric profile is effective at controlling the immediate coordination sphere but offers less influence over the secondary coordination sphere or the channels leading to the active site.
4-(2,6-Dimethylphenyl)phenol can be conceptualized as a meta-terphenyl scaffold, which has been recognized for creating unusual and highly effective ligand architectures.[5] The strategic addition of a phenyl ring at the para-position to the coordinating phenol transforms the ligand's architecture from a simple cone into a deeper, more complex cavity.
Rationale and Comparative Profile
The primary motivation for using this scaffold is to introduce steric bulk distal to the metal center. This "axial" or "secondary" steric hindrance can be more effective than primary hindrance in controlling substrate selectivity, especially for catalysis involving large or flexible substrates.
Property
2,6-Dimethylphenol (DMP)
4-(2,6-Dimethylphenyl)phenol
Rationale for Difference
Molecular Weight
122.16 g/mol
198.26 g/mol
Addition of a C₆H₅ phenyl group.
Steric Profile
Conical
Deep, Cylindrical Pocket
The para-phenyl group extends the ligand's steric influence, creating a deeper binding pocket rather than just a shield around the metal center.
Electronic Effect
H at para-position
Phenyl at para-position
The para-phenyl group is weakly electron-withdrawing via induction, potentially modulating the electron-donating ability of the phenolate oxygen and the redox potential of the metal complex.
Solubility
High in common solvents
Generally lower
The larger, more rigid terphenyl structure can lead to lower solubility in common organic solvents unless solubilizing groups are added.
Synthetic Complexity
Low (Commercially available)
Moderate to High
Requires multi-step synthesis, typically via cross-coupling reactions.
Table 1: Comparative properties of the two phenol scaffolds.
Diagram 2: Steric profile of a 4-(2,6-dimethylphenyl)phenoxide ligand.
Chapter 3: Head-to-Head Comparison: A Mechanistic Perspective
The choice between these ligands hinges on the specific demands of the chemical transformation. The key differentiators are the nature of their steric and electronic effects.[6][7]
Steric Effects: Cone vs. Deep Pocket
2,6-Dimethylphenol (DMP): The conical steric field provided by DMP-derived ligands is excellent for preventing bimolecular decomposition pathways and for providing moderate levels of steric selection in catalysis. However, substrates can often find multiple approach trajectories that are not sterically blocked.
4-(2,6-Dimethylphenyl)phenol: The terphenyl backbone creates a much more defined and restrictive channel or "pocket." This architecture is superior for applications requiring high substrate shape-selectivity. The distal phenyl group can act as a "gatekeeper," pre-organizing the substrate before it reaches the metal's active site. This can be particularly advantageous in polymerization reactions to control monomer insertion or in cross-coupling to favor specific isomers.[8]
Electronic Effects: Modulating the Metal Center
While steric effects are often the primary consideration, the electronic impact of the para-substituent is crucial.[9]
DMP: The hydrogen atom at the para-position provides a neutral electronic baseline. The phenolate is a strong sigma-donor.
4-(2,6-Dimethylphenyl)phenol: A phenyl group at the para-position is generally considered to be weakly electron-withdrawing through its inductive effect (-I). This can slightly decrease the electron-donating ability of the phenolate oxygen. This subtle electronic perturbation can have significant consequences:
Redox Potential: It can make the metal center slightly more electrophilic, which can be beneficial for oxidative addition steps in cross-coupling cycles.
Bond Strengths: It can modulate the strength of the metal-oxygen bond and other bonds in the coordination sphere, influencing reaction kinetics.
Chapter 4: Experimental Protocols & Validation
To translate these concepts into practice, rigorous and standardized experimental protocols are essential. The following outlines a general approach for synthesizing representative metal complexes and evaluating their catalytic performance.
Protocol 1: Synthesis of a Representative Metal Complex (General Procedure)
This protocol describes the synthesis of a generic (Ligand)₂MCl₂ complex, a common precursor in catalysis.
Objective: To synthesize a well-defined metal complex for catalytic screening.
Materials:
Phenol ligand (DMP or 4-(2,6-dimethylphenyl)phenol) (2.1 eq.)
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq.)
Anhydrous Tetrahydrofuran (THF)
Metal salt (e.g., (DME)NiCl₂, MClₓ) (1.0 eq.)
Anhydrous Schlenk flask, magnetic stirrer, nitrogen/argon line.
Methodology:
Deprotonation: Under an inert atmosphere (N₂ or Ar), add the phenol ligand (2.1 eq.) and anhydrous THF to a Schlenk flask.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (2.0 eq.) portion-wise. Causality: Using a slight excess of the ligand ensures full consumption of the metal salt later. NaH is a strong, non-nucleophilic base that cleanly deprotonates the phenol to its corresponding sodium phenoxide, releasing H₂ gas.
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The formation of the sodium salt is often indicated by a color change or precipitation.
Complexation: In a separate Schlenk flask, dissolve the metal salt (1.0 eq.) in anhydrous THF.
Slowly add the solution of the sodium phenoxide to the metal salt solution at room temperature with vigorous stirring.
Stir the reaction mixture overnight (12-18 hours). Causality: The salt metathesis reaction, where the phenoxide displaces the chloride ligands on the metal center, can be slow. An overnight reaction ensures completion.
Work-up and Isolation: Remove the solvent under reduced pressure.
Extract the residue with a suitable solvent (e.g., dichloromethane, toluene) and filter through Celite to remove the NaCl byproduct.
The product can be purified by recrystallization from a suitable solvent system (e.g., layering pentane onto a concentrated toluene solution).
Characterize the final product by ¹H NMR, ¹³C NMR, elemental analysis, and, if possible, X-ray crystallography.[10][11]
Protocol 2: Comparative Evaluation in a Model Catalytic Reaction
Objective: To quantitatively compare the catalytic performance of complexes derived from DMP and 4-(2,6-dimethylphenyl)phenol.
Model Reaction: Copper-catalyzed oxidation of a test phenol (e.g., 4-tert-butylphenol) to monitor conversion and product selectivity.[12]
Gas Chromatograph (GC) with an internal standard (e.g., dodecane)
Methodology:
Stock Solutions: Prepare stock solutions of the substrate and internal standard in acetonitrile. Prepare separate stock solutions of each catalyst.
Reaction Setup: In a series of vials, add the substrate stock solution, internal standard stock solution, and solvent.
Initiation: Place the vials in a temperature-controlled heating block (e.g., 50 °C). Add the catalyst stock solution to each vial to initiate the reaction (final catalyst loading, e.g., 1 mol%).
Finally, add the oxidant (e.g., H₂O₂) to start the timing.
Monitoring: At timed intervals (e.g., 10, 30, 60, 120 min), withdraw an aliquot from each reaction vial, quench it (e.g., with a small amount of Na₂S₂O₃ solution), and analyze by GC.
Data Analysis: Calculate the substrate conversion and product selectivity based on the calibrated GC peak areas relative to the internal standard. Plot conversion vs. time for each catalyst.
Diagram 3: Experimental workflow for catalyst performance evaluation.
Conclusion and Strategic Outlook
The decision to employ 2,6-dimethylphenol versus 4-(2,6-dimethylphenyl)phenol in ligand design is a classic example of balancing complexity and performance.
2,6-Dimethylphenol (DMP) is the workhorse. It is cost-effective, synthetically accessible, and provides a reliable level of steric protection suitable for a wide range of applications where moderate steric control is sufficient. It is the ideal starting point for initial catalyst screening and for processes where cost is a primary driver.
4-(2,6-Dimethylphenyl)phenol represents a specialized tool for fine-tuning. Its synthesis is more involved, but it offers the ability to create deep, well-defined active site pockets. This is invaluable in applications demanding high selectivity, such as asymmetric catalysis, shape-selective polymerization, or reactions where preventing side reactions in a constrained environment is critical. The subtle electronic modulation it provides is an additional handle for optimizing catalytic cycles.
For research teams and drug development professionals, the path forward is clear: utilize DMP for establishing baseline performance and broad applicability. When the objective shifts to enhancing selectivity, improving catalyst stability against challenging substrates, or exploring the nuanced effects of the secondary coordination sphere, the investment in synthesizing ligands from 4-(2,6-dimethylphenyl)phenol is well-justified and can lead to breakthrough performance.
References
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Oyaizu, K., & Tsuchida, E. (2013). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Open Journal of Inorganic Chemistry, 3(2), 23-35. [Link]
Hammud, K. K., et al. (2014). ¹H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Molecules, 17(10), 11979-11988. [Link]
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van de Kruisdonk, N. W. E., et al. (1999). The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Analysis of Oligomeric Phenols during the Coupling Reaction. Macromolecules, 32(10), 3247-3254. [Link]
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A Comprehensive Guide to the Safe Disposal of 4-(2,6-Dimethylphenyl)phenol
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and r...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2,6-Dimethylphenyl)phenol, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety regulations but to also understand the fundamental reasons behind these critical procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-(2,6-Dimethylphenyl)phenol is paramount. As a substituted phenolic compound, it shares toxicological traits with other chemicals in its class, such as 2,6-dimethylphenol and phenol itself.
Key Hazards:
Toxicity: Phenolic compounds are toxic if swallowed, in contact with skin, or inhaled.[1][2][3] They can be rapidly absorbed through the skin, leading to systemic toxicity.[4]
Corrosivity: This class of chemicals can cause severe skin burns and serious eye damage.[2][3][5][6] Contact with mucous membranes and the upper respiratory tract can also result in corrosion.[5]
Organ Damage: Prolonged or repeated exposure to phenolic compounds may cause damage to organs, particularly the liver and kidneys.[5][7]
Aquatic Toxicity: 4-(2,6-Dimethylphenyl)phenol is expected to be toxic to aquatic life with long-lasting effects.[1][2][6] Therefore, it must not be allowed to enter drains or water systems.[8][9]
These hazards necessitate that 4-(2,6-Dimethylphenyl)phenol be treated as a hazardous waste .[7][9] Improper disposal can lead to significant health risks and environmental contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense during all handling and disposal procedures.
PPE Item
Specification
Rationale
Hand Protection
Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[6]
To prevent skin contact, which can cause severe burns and toxic absorption.[1][3][5]
Eye/Face Protection
Use chemical safety goggles and a face shield where splashing is possible.[3][6]
To protect against splashes that can cause serious and potentially irreversible eye damage.[3][6]
Skin and Body Protection
Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[1][6]
To minimize the risk of accidental skin exposure.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2][5]
Respiratory Protection
Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
To prevent inhalation of dust or vapors, which can cause respiratory tract irritation and systemic toxicity.[4][5]
Spill Management: An Immediate and Controlled Response
Accidents can happen. A clear and effective spill response plan is essential.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent unauthorized entry.[9]
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or doors if it is safe to do so.
Remove Ignition Sources: Although 4-(2,6-Dimethylphenyl)phenol is combustible, not highly flammable, it is good practice to remove all potential sources of ignition from the spill area.[5][9]
Containment and Absorption:
For solid spills , carefully dampen the material with an appropriate solvent like 60-70% ethanol to prevent dust from becoming airborne.[5]
For liquid spills or solutions , cover with an inert absorbent material such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully scoop or sweep the absorbed or dampened material into a clearly labeled, sealable container for hazardous waste.[5][7][9]
Decontamination: Clean the spill area thoroughly with a soap and water solution.[5] All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
Waste Disposal: The sealed container with the spill cleanup materials should be disposed of following the hazardous waste procedures outlined in the next section.
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of 4-(2,6-Dimethylphenyl)phenol is that it must be managed as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [8][9][10]
Caption: A flowchart illustrating the procedural steps for the safe disposal of 4-(2,6-Dimethylphenyl)phenol waste.
Detailed Protocol:
Segregation: Do not mix 4-(2,6-Dimethylphenyl)phenol waste with other waste streams, especially incompatible materials like strong oxidizing agents, bases, or acid chlorides.[5]
Containerization:
Place the waste into a designated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or residues on the outside.
This includes the pure chemical, solutions containing it, and any contaminated materials from spills (e.g., absorbent, gloves, wipes).[10]
Labeling:
The container must be clearly labeled as "Hazardous Waste."
The label must include the full chemical name: "4-(2,6-Dimethylphenyl)phenol" and list all other components of the waste.
Indicate the relevant hazards (e.g., "Toxic," "Corrosive").
Note the date when waste was first added to the container (the "accumulation start date").
Storage:
Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.
This area should be under the control of the laboratory personnel and away from general traffic.
Ensure the container is within a secondary containment bin or tray to catch any potential leaks.
Arranging for Disposal:
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
Follow all institutional procedures for waste handover. Your EHS office will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations (e.g., EPA).[7][9]
The ultimate disposal method, typically high-temperature incineration, will be determined by the licensed waste management facility to ensure the complete destruction of the hazardous compound.
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.
References
New Jersey Department of Health. (n.d.). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
Agilent Technologies, Inc. (2019, March 30). 2,4-Dimethylphenol Standard - Safety Data Sheet. Retrieved from [Link]
Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
CPAChem. (2024, January 11). Safety data sheet - 2,6-Dimethylphenol. Retrieved from [Link]
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 4-(2,6-Dimethylphenyl)phenol
Essential Safety and Handling Guide for 4-(2,6-Dimethylphenyl)phenol FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This guide provides critical, in-depth safety and logistical informati...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for 4-(2,6-Dimethylphenyl)phenol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical, in-depth safety and logistical information for the handling of 4-(2,6-Dimethylphenyl)phenol. As a substituted phenol, this compound requires stringent safety protocols to mitigate risks associated with its handling and use. The following procedures are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment: Understanding the Risk
4-(2,6-Dimethylphenyl)phenol belongs to the phenol chemical class, which is characterized by a hydroxyl group attached to a benzene ring. Phenols, and specifically substituted phenols like dimethylphenols, are known for their systemic toxicity and corrosive properties.[1][2] Although specific toxicological data for 4-(2,6-Dimethylphenyl)phenol is not extensively documented, the hazard profile can be reliably inferred from structurally related compounds, such as 2,6-Dimethylphenol (2,6-Xylenol).
This compound should be treated as highly hazardous. Key concerns include:
Acute Toxicity: Expected to be toxic if swallowed, in contact with skin, or inhaled.[1][3][4] Symptoms can include dizziness, headaches, nausea, and exhaustion.[5]
Corrosivity: Causes severe skin burns and serious eye damage.[1][3] Contact with skin may initially cause a white discoloration before turning red or brown.[5]
Organ Damage: Chronic or repeated exposure may pose risks to internal organs, particularly the liver and kidneys.[5]
Aquatic Toxicity: Many phenolic compounds are toxic to aquatic life with long-lasting effects.[1][3]
Due to these hazards, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent all routes of exposure—dermal, ocular, and respiratory. The selection of specific PPE is based on the corrosive and toxic nature of phenolic compounds.[1][6]
PPE Category
Item
Specification and Rationale
Hand Protection
Chemical-Resistant Gloves
Specification: Wear robust gloves compliant with EN 374 standards. Materials such as butyl rubber or neoprene are recommended. Double-gloving is a best practice for enhanced protection.[7] Rationale: Phenols can be readily absorbed through the skin, causing both local corrosive injury and systemic toxicity.[1][5] Gloves must be inspected for integrity before each use and disposed of immediately after handling or if contamination is suspected.[8]
Eye & Face Protection
Safety Goggles & Face Shield
Specification: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] A full-face shield must be worn over the goggles whenever there is a risk of splashing or when handling larger quantities.[9][10] Rationale: This compound is expected to cause severe and potentially permanent eye damage.[1][3] The dual-layer protection of goggles and a face shield is critical to prevent contact with splashes or aerosols.
Body Protection
Chemical-Resistant Lab Coat or Apron
Specification: A fully-fastened, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9] Rationale: Protects the skin on the torso and arms from accidental contact. Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.[11][12]
Respiratory Protection
NIOSH-Approved Respirator
Specification: All handling of solid 4-(2,6-Dimethylphenyl)phenol that may generate dust, or any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection.[7] Use a NIOSH-approved respirator with an appropriate organic vapor cartridge and a P95 or P100 particulate filter. Rationale: Inhalation of phenolic dusts or vapors can cause severe irritation to the respiratory tract and may lead to fatal spasms or edema.[5]
Operational Plan: Safe Handling Workflow
All operations involving 4-(2,6-Dimethylphenyl)phenol must be meticulously planned and executed within a controlled environment.
Step-by-Step Handling Protocol
Preparation and Area Setup:
Confirm that a certified chemical fume hood is operational. All handling of the solid compound and its solutions must occur within the fume hood.[13]
Verify that an emergency safety shower and eyewash station are unobstructed and have been recently tested.[10]
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize movement during the procedure.
Designate a specific hazardous waste container for all solid and liquid waste generated.
Donning PPE:
Put on all required PPE as specified in the table above before entering the designated handling area.
Chemical Handling:
Gently open the container, avoiding any actions that could create airborne dust.[10]
Carefully weigh the required amount of the solid within the fume hood. Use a clean spatula for transfers.
When preparing solutions, slowly add the solid 4-(2,6-Dimethylphenyl)phenol to the solvent to prevent splashing.
Keep the primary container tightly sealed when not in use.[14]
Post-Handling and Decontamination:
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[5]
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other single-use items in the designated hazardous waste container.[8]
Wash hands and forearms thoroughly with soap and water after the procedure is complete, even if gloves were worn.[10][12]
Visualized Workflow for Handling 4-(2,6-Dimethylphenyl)phenol
Caption: A step-by-step workflow for the safe handling of 4-(2,6-Dimethylphenyl)phenol.
Emergency and Disposal Plans
Emergency First-Aid Procedures
Immediate and decisive action is required in the event of an exposure.[3]
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-30 minutes.[5][9] Seek immediate medical attention.[1][3] Do not delay.
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected individual to fresh air at once.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Call for immediate medical assistance.[11]
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1]
Spill and Waste Disposal Plan
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.[5] Carefully collect the absorbed material into a designated, labeled container for hazardous waste.[6][13] Prevent the spill from entering drains or waterways.[8][10]
Waste Disposal: All materials contaminated with 4-(2,6-Dimethylphenyl)phenol, including excess chemical, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[14] Collect waste in sealed, properly labeled containers and follow all local, state, and federal regulations for disposal through a licensed waste management company.[10]
References
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SAFETY DATA SHEET: 4-Bromo-2,6-dimethylphenol. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/B2060_EN_EU.pdf]
SAFETY DATA SHEET: (1,1'-Biphenyl)-4-ol. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC106200050]
Personal protective equipment for handling 4-(Phenylthio)phenol. BenchChem. [URL: https://www.benchchem.com/pdf/B1280271-handling-guide.pdf]
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2,6-DIMETHYL PHENOL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/26-DIMETHYL_PHENOL_576-26-1_MSDS.pdf]
2,4-Dimethylphenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0764.pdf]
2,5-DIMETHYL PHENOL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/25-DIMETHYL_PHENOL_95-87-4_MSDS.pdf]
2,6-Dimethylphenol SDS, 576-26-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2,6-Dimethylphenol-cas-576-26-1.html]